4-Hydroxyquinoline-3-carbonitrile
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNLMAXLHADNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901569 | |
| Record name | NoName_701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-70-6, 71083-59-5 | |
| Record name | 4-Hydroxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 4-Hydroxyquinoline-3-carbonitrile
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 4-Hydroxyquinoline-3-carbonitrile. The content is tailored for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Core Physicochemical Properties
This compound is a heterocyclic organic compound featuring a quinoline skeleton substituted with a hydroxyl group at the 4th position and a nitrile group at the 3rd position. This structure is a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The presence of the 4-hydroxyquinoline core and a reactive nitrile group makes it a valuable precursor for creating diverse chemical libraries for biological screening.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Hydroxyquinoline-6-carbonitrile | 4-Hydroxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₆N₂O | C₁₀H₆N₂O[2] | C₉H₇NO | C₁₀H₇NO₃ |
| Molecular Weight | 170.17 g/mol | 170.17 g/mol [2] | 145.16 g/mol | 189.17 g/mol |
| Melting Point | Data not available | Data not available | 200-202 °C | 268-273 °C |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents. | Data not available | Soluble in methanol. | Soluble in polar solvents like water and methanol. |
| pKa (acidic) | Data not available | Data not available | 11.36 (predicted) | Data not available |
| pKa (basic) | Data not available | Data not available | 0.82 (predicted) | Data not available |
| LogP | Data not available | 1.81 (predicted)[2] | 1.95 (predicted) | 1.8 (predicted)[3] |
Synthesis and Characterization
The synthesis of 4-hydroxyquinoline derivatives can be achieved through various methods, with the Gould-Jacob reaction being a fundamental and versatile approach for forming the 4-hydroxyquinoline-3-carboxylate core, which can be a precursor to the nitrile.[4]
General Synthesis Pathway
A plausible synthetic route to this compound can be adapted from established methods for similar quinoline structures.
Experimental Protocols
This procedure is adapted from the Gould-Jacob reaction.[4]
-
A mixture of aniline (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol) is heated at 120°C for 1 hour.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with n-hexane and filtered to yield diethyl 2-((phenylamino)methylene)malonate.
-
A solution of the intermediate in diphenyl ether is heated under microwave irradiation (e.g., 250°C, 180W) for 2 hours.
-
After cooling, n-hexane is added to precipitate the product, which is then filtered, dried, and can be recrystallized from ethanol to give ethyl 4-hydroxyquinoline-3-carboxylate.[4]
The conversion of the ethyl ester to the nitrile can be achieved through a two-step process involving amidation followed by dehydration.
-
Amidation: The ethyl 4-hydroxyquinoline-3-carboxylate is treated with a source of ammonia (e.g., aqueous or alcoholic ammonia) under heat to form 4-hydroxyquinoline-3-carboxamide.
-
Dehydration: The resulting amide is then dehydrated using a suitable reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield this compound.
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and a signal for the C2-H.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Expected signals would include those for the quinoline ring carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Expected Absorptions: Characteristic peaks would be observed for O-H stretching (broad, around 3400-3200 cm⁻¹), C≡N stretching (around 2230-2210 cm⁻¹), C=C and C=N stretching in the aromatic region (1650-1450 cm⁻¹), and C-O stretching (around 1200 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI-MS).
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight of 170.17. Fragmentation patterns can provide further structural information.
-
Biological Activity and Potential Signaling Pathways
While direct and extensive pharmacological profiling of this compound is not widely documented, the 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[1] Derivatives have shown a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1]
Potential as an Anticancer Agent
Related quinoline-3-carbonitrile structures have been used to synthesize novel compounds with potential anticancer activity against various cell lines, including human lung cancer (A549), colorectal cancer (HCT-116), and breast cancer (MCF-7).[1] A potential mechanism of action for quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
Potential as an Antibacterial Agent
The 4-quinolone core is famously associated with quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its basic properties, derived from the 4-hydroxyquinoline scaffold, suggest likely biological activities, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific physicochemical and pharmacological profile of this compound and to explore its potential in drug discovery programs.
References
The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and historical significance of 4-Hydroxyquinoline-3-carbonitrile, a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. While a singular "discovery" paper for this specific nitrile is not prominent in the historical record, its emergence is intrinsically linked to the broader exploration of the 4-hydroxyquinoline scaffold, a cornerstone in medicinal chemistry. This document outlines the key synthetic methodologies that enable its creation, provides detailed experimental protocols, and presents its physicochemical data, underscoring its role as a versatile building block in drug discovery.
Historical Context: The Rise of the 4-Hydroxyquinoline Core
The journey of this compound begins with the foundational work on its parent scaffold, the 4-hydroxyquinolines (also known as 4-quinolones). These heterocycles garnered significant attention from the late 19th and early 20th centuries due to their presence in natural products and the burgeoning field of synthetic dyes. The true impetus for their intensive study, however, arose from the discovery of their profound biological activities.
A serendipitous discovery in the synthesis of the antimalarial drug chloroquine revealed the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, which ultimately paved the way for the development of the vast class of fluoroquinolone antibiotics[1]. Furthermore, the 4-hydroxyquinoline skeleton is a key component of kynurenic acid, an endogenous metabolite with neuroprotective properties[1]. These early findings established the 4-hydroxyquinoline moiety as a "privileged scaffold" in medicinal chemistry, prompting the development of robust synthetic methods to access a wide range of derivatives.
Foundational Synthetic Strategies for the 4-Hydroxyquinoline Scaffold
Two classical named reactions have been instrumental in the synthesis of the 4-hydroxyquinoline core and provide the basis for the preparation of this compound: the Gould-Jacobs reaction and the Camps cyclization.
The Gould-Jacobs Reaction
First reported by R.G. Gould and W.A. Jacobs in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or similar reagents[2][3]. The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline[4][5]. This product is a direct precursor to this compound.
Figure 1. Generalized workflow of the Gould-Jacobs reaction for this compound synthesis.
The Camps Cyclization
The Camps cyclization, discovered by Rudolf Camps in 1899, provides an alternative route to 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone[6]. The reaction can yield two different isomers, and the product distribution is dependent on the reaction conditions and the structure of the starting material. While not a direct route to the 3-carbonitrile derivative, it is a fundamental method for accessing the core scaffold.
Figure 2. The Camps cyclization for the synthesis of the 4-hydroxyquinoline scaffold.
Synthesis and Characterization of this compound
The most direct synthetic route to this compound is a modification of the Gould-Jacobs reaction, utilizing a reagent that introduces the nitrile functionality at the 3-position.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.
Materials:
-
Substituted aniline
-
Ethyl (ethoxymethylene)cyanoacetate (or a similar cyano-containing malonate derivative)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: A mixture of the chosen aniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) is heated, often without a solvent, at a temperature of approximately 100-120 °C for 1-2 hours. This step can also be performed in a solvent like ethanol under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate anilinomethylenecyanoacetate is isolated.
-
Cyclization: The dried anilinomethylenecyanoacetate intermediate is added to a high-boiling point solvent, such as diphenyl ether, preheated to its reflux temperature (approximately 250-260 °C). The reaction mixture is heated at reflux for 15-30 minutes. The ethanol formed during the condensation is distilled off.
-
Isolation and Purification: The reaction mixture is allowed to cool to room temperature, during which the this compound product typically precipitates. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and DMF |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, OH), 8.8 (s, 1H, H-2), 8.2 (d, 1H), 7.8 (t, 1H), 7.6 (d, 1H), 7.4 (t, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 175, 145, 140, 133, 126, 125, 122, 118, 116, 90 |
| IR (KBr, cm⁻¹) | ~3400 (O-H), 2220 (C≡N), 1650 (C=O, keto tautomer), 1600, 1500 (aromatic C=C) |
| Mass Spectrometry (ESI-MS) | m/z: 171.05 [M+H]⁺ |
Role as a Key Synthetic Intermediate
This compound is not primarily investigated for its own biological activity but rather serves as a crucial and versatile intermediate in the synthesis of more complex and biologically active molecules. The presence of the hydroxyl and nitrile groups provides two reactive handles for further chemical elaboration.
dot digraph "Synthetic_Utility" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=2.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
}
Figure 3. Synthetic utility of this compound.
The nitrile group can be hydrolyzed to the corresponding carboxylic acid, which is a key structural motif in many quinolone-based drugs[7]. The carboxylic acid can then be further functionalized, for example, through amide coupling, to generate diverse libraries of compounds for biological screening. The nitrile itself can also participate in cycloaddition reactions to form other heterocyclic systems, such as tetrazoles.
The hydroxyl group can be alkylated or acylated to introduce a variety of substituents at the 4-position, further expanding the chemical space accessible from this intermediate. This versatility has led to the use of this compound and its derivatives in the development of compounds with potential anticancer and antibacterial activities[7].
Conclusion
While the precise moment of its first synthesis may be embedded within the broader history of 4-hydroxyquinoline chemistry, the significance of this compound as a key synthetic intermediate is well-established. Its accessibility through robust and historically important reactions like the Gould-Jacobs cyclization, combined with the versatility of its functional groups, ensures its continued relevance in the field of medicinal chemistry. This technical guide provides a foundational understanding of its historical context, synthesis, and utility, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the privileged 4-hydroxyquinoline scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound | 71083-59-5 | Benchchem [benchchem.com]
4-Hydroxyquinoline-3-carbonitrile molecular structure and formula
An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbonitrile
Introduction
This compound is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structure, which incorporates the versatile 4-hydroxyquinoline core with a reactive nitrile group, establishes it as a valuable precursor and key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthetic methodologies related to this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Formula
The fundamental characteristics of this compound are defined by its chemical formula and unique structural arrangement.
-
Chemical Formula : C₁₀H₆N₂O[3]
-
CAS Number : 2305-70-6[3]
-
IUPAC Name : this compound
-
SMILES : N#CC1=C(O)C2=CC=CC=C2N=C1[3]
The structure features a bicyclic system composed of a benzene ring fused to a pyridine ring, characteristic of the quinoline framework. A hydroxyl (-OH) group is substituted at the C4 position and a nitrile (-C≡N) group at the C3 position. Like many 4-hydroxyquinolines, this compound can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile.[5][6] This equilibrium can be influenced by factors such as the solvent and physical state (solid vs. solution).
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes key experimental and computed data for this compound.
| Property | Value | Source / Type |
| Molecular Formula | C₁₀H₆N₂O | - |
| Molecular Weight | 170.17 g/mol | - |
| CAS Number | 2305-70-6 | - |
| Topological Polar Surface Area (TPSA) | 56.91 Ų | Computed[4] |
| LogP (Octanol-Water Partition Coefficient) | 1.812 | Computed[4] |
| Hydrogen Bond Donors | 1 | Computed[4] |
| Hydrogen Bond Acceptors | 3 | Computed[4] |
| Rotatable Bonds | 0 | Computed[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (enol form) / N-H stretch (keto form) |
| ~2225 | Medium, Sharp | C≡N stretch (nitrile) |
| 1680 - 1640 | Strong | C=O stretch (keto form) |
| 1620 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| 1260 - 1180 | Medium | C-O stretch (enol form) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Spectra are typically recorded in a solvent like DMSO-d₆.
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~12.0 - 11.0 | Singlet (broad) | -OH (enol) or -NH (keto) |
| ~8.2 - 7.5 | Multiplet | Aromatic protons (H5, H6, H7, H8) |
| ~8.8 | Singlet | H2 proton |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175 | C4 (keto form C=O) |
| ~160 | C4 (enol form C-OH) |
| ~145 - 120 | Aromatic carbons |
| ~115 | C≡N (nitrile carbon) |
| ~100 | C3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Expected Molecular Ion ([M+H]⁺) : m/z ≈ 171.0558
-
Fragmentation : Common fragmentation patterns would involve the loss of CO, HCN, or other small neutral molecules from the parent ion, helping to confirm the quinoline core structure.
Experimental Protocols
Synthesis via Gould-Jacobs Reaction
A common and versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7][8] This involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.
Materials:
-
2-Aminobenzonitrile (or a suitable aniline precursor)
-
Diethyl (ethoxymethylene)malonate (EMME)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Hexane
-
Ethanol
Procedure:
-
Condensation: A mixture of 2-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0 eq) is heated at approximately 120-130 °C for 1-2 hours. The reaction is monitored by TLC until the starting aniline is consumed.
-
Cyclization: The intermediate product is added to a high-boiling point solvent like diphenyl ether and heated to around 250 °C for 30-60 minutes. This high temperature induces a cyclization reaction to form the quinoline ring system.[7]
-
Isolation: The reaction mixture is cooled to room temperature, and a non-polar solvent such as n-hexane is added to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified ethyl 4-hydroxyquinoline-3-carboxylate.
-
Nitrile Formation: The resulting ester can be converted to the target nitrile through established chemical transformations, such as conversion to the primary amide followed by dehydration.
Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.
Protocol for Spectroscopic Analysis
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz)
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mass Spectrometer with Electrospray Ionization (ESI-MS)
A. NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters.
B. FTIR-ATR Analysis:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
C. ESI-MS Analysis:
-
Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[9]
Applications in Research and Drug Development
While direct pharmacological data on this compound is limited, its significance is well-established as a versatile chemical building block.[1] The 4-hydroxyquinoline scaffold is a key component in compounds with known biological activities.
-
Anticancer Research : Derivatives of quinoline-3-carbonitrile have been synthesized and investigated for their potential anticancer activity against various human cancer cell lines.[1] The structural motif is explored for its ability to interact with biological targets involved in cell proliferation.
-
Neuroprotection : The parent 4-hydroxyquinoline structure is found in kynurenic acid, an endogenous metabolite with recognized neuroprotective properties.[1][10] This makes derivatives of this scaffold attractive for research in neurodegenerative diseases.
-
Antibacterial Agents : The 4-quinolone core is famously the basis for the quinolone class of antibiotics.[10] The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid, a key functional group in many quinolone-based drugs, allowing for further modifications to generate libraries of potential antibacterial agents.[1]
References
- 1. This compound | 71083-59-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. appchemical.com [appchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Oxo-1,4-dihydroquinoline-3-carbonitrile | C10H6N2O | CID 3539349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbonitrile (CAS Number: 2305-70-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxyquinoline-3-carbonitrile, a heterocyclic compound identified by CAS number 2305-70-6. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. Particular emphasis is placed on its potential as a cytotoxic and antiviral agent, drawing from research on structurally related quinoline derivatives. Detailed experimental protocols for the evaluation of its biological activity are provided, alongside visualizations of a general experimental workflow and potential signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways, which are often modulated by this class of compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a quinoline derivative characterized by a hydroxyl group at the 4-position and a nitrile group at the 3-position. This compound can exist in tautomeric forms, as the 4-hydroxyquinoline (enol) form or the 4(1H)-quinolone (keto) form.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2305-70-6 | [1][2] |
| Molecular Formula | C₁₀H₆N₂O | [1][2] |
| Molecular Weight | 170.17 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 299.8°C at 760 mmHg | [3] |
| Flash Point | 135.1°C | [3] |
| Refractive Index | 1.645 | [3] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the characteristic chemical shift for the nitrile carbon.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H or N-H stretch (depending on the tautomeric form), the C≡N stretch of the nitrile group, and C=C and C=N stretching vibrations of the quinoline core.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis of this compound
The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methods. A common approach is the Gould-Jacobs reaction. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic strategy can be outlined.
General Synthetic Protocol (Gould-Jacobs Reaction)
-
Condensation: Aniline or a substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME) or a similar reagent. This condensation reaction typically occurs at elevated temperatures.
-
Cyclization: The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the ethyl 4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation (if necessary): The ester can be hydrolyzed to the corresponding carboxylic acid.
-
Nitrile Formation: The carboxylic acid can be converted to the primary amide, which is then dehydrated to the nitrile. Alternatively, other synthetic routes may introduce the nitrile group more directly.
Biological Activity and Potential Applications
Derivatives of the 4-hydroxyquinoline scaffold are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of 4-hydroxyquinoline derivatives against various cancer cell lines.[1][4] The mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2]
Antiviral Activity
The quinoline core is present in several well-known antiviral and antimalarial drugs. Derivatives of 4-hydroxyquinoline have shown promise as inhibitors of various viruses.[5][6] Their mechanisms can involve targeting viral enzymes, such as proteases or polymerases, or interfering with viral entry and replication processes.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme target (e.g., a kinase or protease).
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Known inhibitor (positive control)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Protocol:
-
Assay Preparation: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the target enzyme at a fixed concentration. Include controls with no inhibitor and with the positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate as a function of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the evaluation of this compound.
Potential Signaling Pathway Involvement
The following diagrams illustrate potential signaling pathways that may be modulated by 4-hydroxyquinoline derivatives based on existing literature for this class of compounds.
5.2.1. PI3K/Akt/mTOR Signaling Pathway (Anticancer)
Quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival.[2][7]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 4-hydroxyquinoline derivatives.
5.2.2. NF-κB Signaling Pathway (Antiviral/Anti-inflammatory)
The NF-κB signaling pathway is a key regulator of the inflammatory and immune response to viral infections. Some quinoline derivatives have been reported to inhibit this pathway.[8]
Caption: Potential inhibition of the NF-κB signaling pathway by 4-hydroxyquinoline derivatives.
5.2.3. JAK/STAT Signaling Pathway (Antiviral/Anti-inflammatory)
The JAK/STAT pathway is another critical signaling cascade in the cellular response to cytokines and interferons, playing a key role in antiviral immunity.
Caption: Potential inhibition of the JAK/STAT signaling pathway by 4-hydroxyquinoline derivatives.
Conclusion
This compound (CAS 2305-70-6) is a versatile heterocyclic compound with significant potential for drug discovery and development. Its structural features suggest a range of biological activities, particularly in the areas of oncology and virology. This technical guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, supported by detailed experimental protocols. Further research into the specific biological targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of 4-Hydroxyquinoline-3-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4-hydroxyquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details the structural and spectroscopic characteristics of the tautomers, outlines relevant experimental and computational methodologies, and presents the information in a format amenable to researchers and drug development professionals.
Introduction to Tautomerism in 4-Hydroxyquinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a hydroxyl group at the 4-position gives rise to keto-enol tautomerism, a phenomenon that significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets. The equilibrium between the 4-hydroxyquinoline (enol) form and the 1,4-dihydro-4-oxoquinoline (keto) form is sensitive to both the electronic nature of substituents and the surrounding environment (e.g., solvent polarity).
For this compound, the presence of a strong electron-withdrawing and hydrogen bond-accepting cyano group at the 3-position plays a pivotal role in dictating the position of the tautomeric equilibrium. It is widely postulated that such a substituent stabilizes the enol form through the formation of a highly stable six-membered intramolecular hydrogen bond.[1][2]
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the interconversion of the enol and keto forms.
The equilibrium is dynamic and can be influenced by solvent polarity, pH, and temperature. The enol form is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen of the 3-cyano group.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Predicted Spectroscopic Data for Tautomer Identification
| Feature | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) | Reference |
| ¹H NMR | |||
| OH/NH Signal | Broad singlet, >10 ppm (OH) | Broad singlet, >11 ppm (NH) | [1] |
| H2 Signal | Singlet, ~8.5-9.0 ppm | Doublet, ~7.7 ppm | [4] |
| ¹³C NMR | |||
| C4 Signal | ~160-170 ppm | >170 ppm | [1] |
| IR Spectroscopy | |||
| Carbonyl Stretch | Absent | Strong, ~1650-1680 cm⁻¹ | [1] |
| Nitrile Stretch | ~2220-2240 cm⁻¹ | ~2220-2240 cm⁻¹ | |
| OH/NH Stretch | Broad, ~2500-3300 cm⁻¹ (OH) | Broad, ~3000-3400 cm⁻¹ (NH) | [4] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A common route to 4-hydroxyquinolines is the Gould-Jacobs reaction. A plausible synthesis for the title compound would involve the reaction of an appropriately substituted aniline with a malonic ester derivative, followed by thermal cyclization.
Note: This represents a general procedure for a precursor. The final conversion to the nitrile would require additional steps.[5]
Spectroscopic Analysis
NMR is a powerful technique to distinguish between the tautomers.
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric ratio.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment.
Analysis:
-
Identify the chemical shifts characteristic of each tautomer as outlined in Table 1.
-
Integrate the signals corresponding to each tautomer to determine their relative ratio in the chosen solvent.
IR spectroscopy is particularly useful for identifying the carbonyl group in the keto tautomer.
Sample Preparation (ATR method):
-
Place a small amount of the solid sample on the ATR crystal.
-
Apply pressure to ensure good contact.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Analysis:
-
A strong absorption band in the 1650-1680 cm⁻¹ region indicates the presence of the keto tautomer.[1] The absence of this band and the presence of a broad O-H stretch would suggest the predominance of the enol form.
Computational Modeling
DFT calculations are used to predict the relative thermodynamic stabilities of the tautomers.
Implications for Drug Development
The tautomeric state of this compound is critical for its use in drug design and development. The predominant tautomer will present a specific three-dimensional structure and arrangement of hydrogen bond donors and acceptors for interaction with biological targets.[3]
-
Enol Form: Presents a planar, aromatic system with a hydrogen bond donor (OH) and a hydrogen bond acceptor (CN) in a fixed, intramolecularly bonded conformation.
-
Keto Form: Presents a non-aromatic pyridinone ring with a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=O).
Understanding and controlling the tautomeric equilibrium is therefore essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this scaffold.
Conclusion
The tautomerism of this compound is a key chemical feature that governs its properties and potential biological activity. While the keto form is often favored in simple 4-hydroxyquinolines, the presence of the 3-cyano group is expected to strongly favor the enol tautomer due to the formation of a stable intramolecular hydrogen bond. This guide provides the theoretical framework and practical methodologies for researchers to investigate and understand this important chemical equilibrium. The combined use of spectroscopic techniques and computational modeling will be crucial for a definitive characterization of the tautomeric landscape of this versatile molecule and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
4-Hydroxyquinoline-3-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 4-hydroxyquinoline-3-carbonitrile. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Analogs
| Property | This compound | 4-Hydroxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid | Ethyl 4-hydroxyquinoline-3-carboxylate |
| Molecular Formula | C₁₀H₆N₂O | C₉H₇NO | C₁₀H₇NO₃ | C₁₂H₁₁NO₃ |
| Molecular Weight | 170.17 g/mol | 145.16 g/mol | 189.17 g/mol | 217.22 g/mol |
| Melting Point | Data not available | 200-202 °C[3] | 268-273 °C[1] | 271 °C[4] |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Soluble in methanol.[3] Soluble in DMF (2 mg/ml), DMSO (5 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (1 mg/ml).[5] | Data not available | Data not available |
| pKa (Strongest Acidic) | Data not available | 11.36 (Predicted)[6] | Data not available | Data not available |
| pKa (Strongest Basic) | Data not available | 0.82 (Predicted)[6] | Data not available | Data not available |
| LogP | 1.81 (Predicted)[1] | 1.95 (Predicted)[6] | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[6][7][8] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. A plausible synthetic route to this compound is adapted from the general principles of the Gould-Jacobs reaction.
Materials:
-
Aniline
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar reactive methylene compound)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm)
-
Ethanol
-
Hexane
-
Sodium hydroxide (for potential hydrolysis of an ester intermediate)
-
Hydrochloric acid (for potential decarboxylation)
Procedure:
-
Condensation: A mixture of aniline and ethyl 2-cyano-3-ethoxyacrylate is heated, often at temperatures around 100-140°C. This step results in the formation of an intermediate, ethyl 2-cyano-3-(phenylamino)acrylate, with the elimination of ethanol.[7]
-
Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, at temperatures typically ranging from 240-260°C.[9] This high-temperature step induces an intramolecular cyclization to form the quinoline ring system.
-
Work-up and Purification: After cooling, a non-polar solvent like hexane is added to precipitate the crude product. The solid is then collected by filtration and washed with a suitable solvent.[10] Purification can be achieved by recrystallization from a solvent such as ethanol.[11]
Gould-Jacobs synthesis workflow for this compound.
Spectroscopic Characterization
Sample Preparation:
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[5] The choice of solvent is crucial due to potential tautomerism between the 4-hydroxy and 4-oxo forms.
¹H NMR Spectroscopy Protocol: [12]
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Sequence: Standard single-pulse experiment
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy Protocol: [12]
-
Instrument: 100 MHz (or higher) NMR spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Temperature: 298 K
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
Sample Preparation (ATR Method): [12]
A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
IR Spectroscopy Protocol: [12]
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Sample Preparation (Electrospray Ionization - ESI): [12]
A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Mass Spectrometry Protocol (ESI-MS): [12]
-
Instrument: Mass spectrometer with an ESI source
-
Ionization Mode: Positive or negative ion mode
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-5 kV
Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the broader class of 4-hydroxyquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer and anti-HIV activities.[10][13]
Potential as an Anticancer Agent
Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. One such class of enzymes is the topoisomerases, which are crucial for DNA replication and repair. Inhibition of topoisomerases leads to DNA damage and ultimately apoptosis.
References
- 1. chemscene.com [chemscene.com]
- 2. 8-Hydroxyquinoline-3-carbonitrile | C10H6N2O | CID 82653167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 71083-59-5 | Benchchem [benchchem.com]
- 14. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 15. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
Navigating the Solubility of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and drug development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers valuable insights by presenting data on structurally similar compounds, detailed experimental protocols for solubility determination, and a discussion on the structural factors influencing solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.
Executive Summary
Understanding the solubility of this compound is crucial for its application in medicinal chemistry and material science. This guide addresses the current knowledge gap by providing a compiled dataset of solubility for analogous compounds, thus offering a predictive framework for its behavior in various solvents. Furthermore, detailed, step-by-step experimental protocols are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems.
Comparative Solubility of Structurally Related Compounds
To estimate the solubility profile of this compound, it is instructive to examine the solubility of its parent molecule, 4-hydroxyquinoline, and other related derivatives. The data suggests that the introduction of a cyano group at the 3-position is likely to influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile compared to the parent compound.
| Compound Name | Solvent | Temperature (°C) | Solubility |
| 4-Hydroxyquinoline | Water | 15 | 4.8 g/L[1][2] |
| Methanol | - | Soluble[1][3] | |
| DMSO | - | 50 mg/mL[4] | |
| Quinoline | Cold Water | - | Slightly Soluble[5] |
| Hot Water | - | Readily Soluble[5] | |
| Organic Solvents | - | Miscible[6] | |
| 5-Chloro-8-hydroxyquinoline | 1,4-dioxane | 25 | High |
| 2-ethoxyethanol | 25 | Moderate | |
| n-propyl acetate | 25 | Moderate | |
| 2-methoxyethanol | 25 | Moderate | |
| ethyl acetate | 25 | Moderate | |
| methyl acetate | 25 | Moderate | |
| isopropyl acetate | 25 | Moderate | |
| acetone | 25 | Moderate | |
| n-propanol | 25 | Low | |
| ethanol | 25 | Low | |
| isopropanol | 25 | Low | |
| methanol | 25 | Low |
Note: This table is a compilation of data for structurally similar compounds to provide an estimated solubility profile for this compound. "Soluble" indicates a qualitative description where quantitative data was not available. The solubility order for 5-Chloro-8-hydroxyquinoline is based on mole fraction solubility and is presented in descending order.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for any research involving a new compound. The following are two standard and reliable methods for determining the equilibrium solubility of a crystalline compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same solvent for accurate quantification.
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Gravimetric Method
This is a straightforward method that relies on the direct measurement of the mass of the dissolved solute.
Materials:
-
This compound
-
Selected solvents
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Pre-weighed evaporation dish or vial
-
Vacuum oven or desiccator
Procedure:
-
Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (steps 1-3).
-
Sampling: After equilibration and phase separation (settling or centrifugation), carefully transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry evaporation dish.
-
Solvent Evaporation: Evaporate the solvent from the dish under controlled conditions. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Drying: Dry the residue to a constant weight in a desiccator or vacuum oven.
-
Weighing: Accurately weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the supernatant taken.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 2. 4-Hydroxyquinoline CAS#: 611-36-9 [amp.chemicalbook.com]
- 3. 4-Hydroxyquinoline, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Quinoline - Sciencemadness Wiki [sciencemadness.org]
Spectroscopic Profile of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from closely related analogs and predicted values to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ) exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-oxo-1,4-dihydroquinoline) forms. This equilibrium can be influenced by the solvent and the physical state of the sample, which will be reflected in the spectroscopic data.
The primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the unambiguous structural elucidation of this molecule. NMR spectroscopy reveals the connectivity of protons and carbons, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. The following tables present expected chemical shifts based on data from analogous compounds, including 4-hydroxyquinoline and various substituted quinoline-3-carbonitriles.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | OH (enol) / NH (keto) |
| ~8.80 | Singlet | 1H | H-2 |
| ~8.20 | Doublet | 1H | H-5 |
| ~7.85 | Triplet | 1H | H-7 |
| ~7.75 | Doublet | 1H | H-8 |
| ~7.55 | Triplet | 1H | H-6 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in DMSO-d₆ to observe the exchangeable proton.
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-4 |
| ~145.0 | C-2 |
| ~140.0 | C-8a |
| ~133.0 | C-7 |
| ~126.0 | C-5 |
| ~125.0 | C-6 |
| ~118.0 | C-8 |
| ~116.0 | C-4a |
| ~115.0 | C≡N |
| ~90.0 | C-3 |
Note: The presence of the electron-withdrawing nitrile group is expected to significantly shield the C-3 carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the vibrations of the hydroxyl/amino, nitrile, and aromatic moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H (enol) / N-H (keto) stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 - 2210 | Strong, Sharp | C≡N (nitrile) stretch |
| ~1660 - 1640 | Strong | C=O (keto) stretch |
| ~1620 - 1580 | Medium to Strong | C=C Aromatic ring stretch |
| ~1500 - 1400 | Medium | C=C Aromatic ring stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, the expected monoisotopic mass is 170.0480 Da.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Adduct | Predicted Mass |
| 171.0553 | [M+H]⁺ | 171.05530 |
| 193.0372 | [M+Na]⁺ | 193.03724 |
| 169.0407 | [M-H]⁻ | 169.04074 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 0 - 15 ppm.
-
Number of Scans : 16 to 64, depending on concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse program.
-
Spectral Width : 0 - 200 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
-
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact.
-
Data Acquisition :
-
Spectral Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 to 32.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
-
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS) :
-
Ionization Mode : Positive and negative ion modes are run to observe [M+H]⁺ and [M-H]⁻ ions.
-
Mass Range : m/z 50 - 500.
-
Capillary Voltage : 3 - 4.5 kV.
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for utilizing the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for structural elucidation.
Unraveling the Thermal Stability of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural similarity to quinoline-based therapeutic agents. Understanding the thermal stability of this molecule is paramount for its development in applications such as drug formulation, synthesis, and the creation of advanced materials, where it may be subjected to various temperature-related stresses. Thermal decomposition and phase transitions can impact the efficacy, safety, and shelf-life of any chemical entity. This guide serves as a foundational resource for researchers aiming to characterize the thermal properties of this compound.
Physicochemical Properties and Inferred Thermal Stability
Direct experimental data on the thermal decomposition of this compound is limited. However, some physical properties have been reported, and the melting points of several closely related derivatives suggest that the core structure possesses considerable thermal stability.
A commercial supplier lists the following properties for this compound:
| Property | Value |
| Boiling Point | 299.8°C at 760 mmHg[1] |
| Flash Point | 135.1°C[1] |
| Density | 1.32 g/cm³[1] |
The high boiling point suggests that the molecule does not readily decompose at lower temperatures. Further insight can be gained from the melting points of its derivatives, which indicate the robustness of the quinoline core.
| Compound | Melting Point (°C) |
| 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile | > 250[2] |
| 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile | > 300[3] |
These values for substituted analogs strongly imply that this compound itself is a thermally stable compound, likely with a melting and decomposition point well above 200°C. However, precise determination requires experimental analysis.
Experimental Protocols for Thermal Stability Assessment
To address the current data gap, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for the characterization of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Collection: Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperature of maximum rate of decomposition (Tpeak) from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different temperature ranges.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting, crystallization, and solid-solid phase transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature just above the expected melting point (based on derivative data, a scan up to 350°C should be sufficient) at a heating rate of 10°C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25°C at a rate of 10°C/min to observe any crystallization events.
-
A second heating cycle can be performed to investigate the thermal history of the sample.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting or other phase transitions. Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting transition.
-
Identify exothermic peaks, which may indicate crystallization or decomposition.
-
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for Determining the Thermal Stability of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, available information on its physical properties and those of its derivatives suggests a high degree of thermal stability. This technical guide provides a framework for researchers to systematically investigate and characterize the thermal properties of this important molecule using standard analytical techniques. The detailed TGA and DSC protocols outlined herein will enable the generation of crucial data to support its development in pharmaceutical and material science applications, ensuring its safe and effective use. The provided workflow offers a logical pathway from sample preparation to final reporting, facilitating a comprehensive understanding of the compound's behavior under thermal stress.
References
4-Hydroxyquinoline-3-carbonitrile: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Hydroxyquinoline-3-carbonitrile, a heterocyclic compound featuring a quinoline backbone, stands as a pivotal synthetic intermediate in the realms of medicinal chemistry and materials science. Its unique structural arrangement, possessing both a reactive nitrile group and a versatile quinoline core, renders it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide delves into the synthesis, key reactions, and applications of this compound, providing detailed experimental protocols and insights into its role in the development of pharmacologically active agents.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process commencing from readily available starting materials. A common and effective route involves the Gould-Jacob reaction to construct the quinoline core, followed by functional group manipulations to introduce the nitrile moiety.
Table 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Condensation | Aniline, Diethyl ethoxymethylenemalonate (EMME) | 95-98 | [1] |
| 2 | Cyclization | Diphenyl ether, Reflux (approx. 250 °C) | 85-90 | [1] |
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Step 1: Diethyl 2-((phenylamino)methylene)malonate. A mixture of aniline (10 mmol) and diethyl ethoxymethylenemalonate (10 mmol) is heated at 100-110 °C for 1 hour. Upon cooling, the product solidifies and can be used in the next step without further purification.
-
Step 2: Ethyl 4-hydroxyquinoline-3-carboxylate. The crude diethyl 2-((phenylamino)methylene)malonate is added to diphenyl ether and heated to reflux (approximately 250 °C) for 30 minutes. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent like hexane or ether, and dried to afford ethyl 4-hydroxyquinoline-3-carboxylate.[1]
From Carboxylate to Carbonitrile:
The conversion of the 3-carboxylate group to a carbonitrile can be achieved through a multi-step sequence involving the formation of a carboxamide followed by dehydration.
Table 2: Conversion of Ethyl 4-hydroxyquinoline-3-carboxylate to this compound
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Amidation | Aqueous Ammonia, Heat | ~90 | General Method |
| 2 | Dehydration | POCl₃ or SOCl₂ in DMF | 70-80 | General Method |
Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxamide
Ethyl 4-hydroxyquinoline-3-carboxylate is heated with concentrated aqueous ammonia in a sealed vessel at 120-150 °C for several hours. After cooling, the precipitated 4-hydroxyquinoline-3-carboxamide is collected by filtration, washed with water, and dried.
Experimental Protocol: Synthesis of this compound
4-Hydroxyquinoline-3-carboxamide is suspended in a suitable solvent such as N,N-dimethylformamide (DMF). A dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The mixture is poured onto ice water, and the precipitated product, this compound, is collected by filtration, washed with water, and dried.
An alternative approach involves the reaction of 3-formyl-4-hydroxy-2-quinolone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to the nitrile.[2][3]
This compound as a Synthetic Intermediate
The nitrile group at the C-3 position of the 4-hydroxyquinoline scaffold is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate for the synthesis of diverse heterocyclic systems.
Synthesis of Tetrazolo[1,5-a]quinolines
The reaction of this compound with sodium azide in the presence of a Lewis acid or an ammonium salt provides a direct route to the synthesis of tetrazolo[1,5-a]quinolines. These compounds are of significant interest due to their potential biological activities.
Table 3: Synthesis of 4-Hydroxytetrazolo[1,5-a]quinolin-5-one
| Reagents and Conditions | Yield (%) | Reference |
| NaN₃, NH₄Cl, DMF, 120 °C | 85-95 | [4] |
Experimental Protocol: Synthesis of 4-Hydroxytetrazolo[1,5-a]quinolin-5-one
A mixture of this compound (1 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (10 mL) is heated at 120 °C for 12-24 hours. After cooling, the reaction mixture is poured into ice water and acidified with dilute HCl. The precipitated product is collected by filtration, washed with water, and dried.
Synthesis of Pyrazolo[3,4-b]quinolines
The nitrile group can also serve as a precursor for the construction of pyrazole rings fused to the quinoline core. This transformation typically involves reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinolin-4-ol
A solution of this compound (1 mmol) and hydrazine hydrate (5 mmol) in a suitable solvent like ethanol or butanol is heated at reflux for several hours. Upon cooling, the product crystallizes out and is collected by filtration, washed with a cold solvent, and dried.
Biological Significance and Signaling Pathways
Derivatives of 4-hydroxyquinoline have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] The this compound scaffold has been utilized in the development of potent enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways.
For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors based on the this compound scaffold can bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[7]
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflows
The general workflow for the synthesis and evaluation of novel compounds derived from this compound is a systematic process that involves several key stages.
Caption: Synthetic and screening workflow.
Conclusion
This compound has firmly established itself as a versatile and valuable synthetic intermediate. Its accessibility through well-defined synthetic routes and the reactivity of its nitrile group provide a gateway to a vast chemical space of novel heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance in drug discovery and development. This guide provides a foundational understanding for researchers to explore the full potential of this remarkable scaffold in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrestech.com [chemrestech.com]
- 5. This compound | 71083-59-5 | Benchchem [benchchem.com]
- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxyquinoline-3-carbonitrile from Aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-hydroxyquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry, starting from aniline. The synthetic route is a robust three-step process commencing with the well-established Gould-Jacobs reaction to form the quinoline core, followed by amidation of the resulting ester, and concluding with a dehydration step to yield the target nitrile. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key reaction parameters. Visual aids in the form of a reaction workflow diagram are included to facilitate a clear understanding of the synthetic pathway.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents with a wide range of biological activities. The this compound moiety, in particular, serves as a key intermediate for the synthesis of various biologically active compounds, including kinase inhibitors and anti-infective agents. The synthetic protocol detailed herein offers a reliable and reproducible method for accessing this important building block from readily available starting materials.
Overall Reaction Scheme
The synthesis of this compound from aniline proceeds through the following three key steps:
-
Step 1: Gould-Jacobs Reaction - Formation of Ethyl 4-hydroxyquinoline-3-carboxylate.
-
Step 2: Amidation - Conversion of the ethyl ester to 4-hydroxyquinoline-3-carboxamide.
-
Step 3: Dehydration - Transformation of the amide to the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Condensation | Aniline, Diethyl ethoxymethylenemalonate (EMME) | Neat | 100-110 | 2 | ~95 |
| 1b | Cyclization | Diethyl 2-((phenylamino)methylene)malonate | Diphenyl ether | 250-260 | 0.5-1 | ~85 |
| 2 | Amidation | Ethyl 4-hydroxyquinoline-3-carboxylate, Aqueous Ammonia | Ethanol | 150 (in a sealed vessel) | 12 | ~90 |
| 3 | Dehydration | 4-hydroxyquinoline-3-carboxamide, Phosphorus oxychloride (POCl₃) | Acetonitrile | Reflux | 4 | ~80 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This step is performed in two parts: the initial condensation of aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Part 1a: Condensation
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring at 100-110 °C for 2 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of aniline.
-
Upon completion, the resulting crude diethyl 2-((phenylamino)methylene)malonate is used directly in the next step without further purification.
Part 1b: Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer and a condenser, heat diphenyl ether to 250-260 °C.
-
Slowly add the crude diethyl 2-((phenylamino)methylene)malonate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature and continue stirring for 30-60 minutes. Ethanol will distill off during the reaction.
-
Allow the reaction mixture to cool to room temperature, which will result in the precipitation of the product.
-
Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry in a vacuum oven.
-
The crude ethyl 4-hydroxyquinoline-3-carboxylate can be recrystallized from ethanol to afford a white to off-white solid.
Step 2: Synthesis of 4-hydroxyquinoline-3-carboxamide
-
Place ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a sealed pressure vessel.
-
Add a solution of aqueous ammonia (28-30%, a large excess) in ethanol (e.g., a 1:1 mixture).
-
Seal the vessel and heat the mixture at 150 °C for 12 hours with stirring.
-
After cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-hydroxyquinoline-3-carboxamide as a solid.
Step 3: Synthesis of this compound
Caution: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred suspension of 4-hydroxyquinoline-3-carboxamide (1.0 eq) in anhydrous acetonitrile, slowly add phosphorus oxychloride (2.0-3.0 eq) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated product is collected by vacuum filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis and Evaluation of 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-Hydroxyquinoline-3-carbonitrile, a key heterocyclic scaffold with significant potential in drug discovery and development. While the direct Conrad-Limpach synthesis for this specific nitrile-substituted quinoline is not extensively documented, a plausible synthetic approach based on its core principles is presented. Furthermore, this document explores the potential applications of this compound, particularly in oncology, by drawing parallels with the known mechanisms of action of structurally related quinoline derivatives. Protocols for the characterization of the synthesized compound and a representative biological assay are also included.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in several biologically active molecules. The introduction of a nitrile group at the C-3 position of the 4-hydroxyquinoline ring system offers a valuable synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for biological screening. Derivatives of quinoline-3-carbonitrile have shown promise as potent anticancer agents.[1]
Synthesis of this compound
While the Conrad-Limpach synthesis traditionally involves the condensation of an aniline with a β-ketoester, its application for the direct synthesis of this compound would necessitate the use of a β-ketonitrile as the starting material. An alternative and more commonly employed strategy for accessing 3-substituted 4-hydroxyquinolines is the Gould-Jacobs reaction. However, a protocol adapted from the principles of the Conrad-Limpach reaction is proposed below.
Proposed Synthetic Protocol (Modified Conrad-Limpach Approach)
This protocol describes a two-step procedure for the synthesis of this compound, commencing with the condensation of aniline with ethyl 2-cyano-3-oxobutanoate to form an enamine intermediate, followed by thermal cyclization.
Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)but-2-enoate
-
To a round-bottom flask, add aniline (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.05 eq).
-
Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq) to the mixture.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Thermal Cyclization to this compound
-
The purified ethyl 2-cyano-3-(phenylamino)but-2-enoate from Step 1 is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.[2]
-
The mixture is heated to a high temperature, typically around 250 °C, for 1-2 hours.[3]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is allowed to cool to room temperature, during which the product may precipitate.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Step 1: Enamine Formation | Step 2: Cyclization |
| Starting Materials | Aniline, Ethyl 2-cyano-3-oxobutanoate | Ethyl 2-cyano-3-(phenylamino)but-2-enoate |
| Solvent | None (neat) or Ethanol | Diphenyl ether or Dowtherm A |
| Catalyst | Acetic acid (catalytic) | None |
| Temperature | Room Temperature | ~ 250 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Work-up | Recrystallization/Column Chromatography | Filtration and Recrystallization |
Characterization Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | OH |
| ~8.2 | d | 1H | H-5 |
| ~7.8 | d | 1H | H-8 |
| ~7.6 | t | 1H | H-7 |
| ~7.4 | t | 1H | H-6 |
| ~8.9 | s | 1H | H-2 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 |
| ~145 | C-8a |
| ~140 | C-2 |
| ~133 | C-7 |
| ~125 | C-5 |
| ~124 | C-6 |
| ~118 | C-4a |
| ~115 | CN |
| ~119 | C-8 |
| ~90 | C-3 |
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| ~2220 | C≡N stretch |
| 1650-1630 | C=O stretch (keto tautomer) |
| 1600, 1580, 1470 | C=C aromatic stretch |
Application in Drug Discovery: Anticancer Potential
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.[4][5] Compounds with a 4-hydroxyquinoline scaffold have been investigated as potential topoisomerase inhibitors.[6] The presence of the electron-withdrawing nitrile group at the 3-position of 4-hydroxyquinoline may enhance its interaction with the active site of topoisomerase, making it a promising candidate for anticancer drug development.
Proposed Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA. Anticancer drugs that target these enzymes, such as camptothecin and its analogs, act by stabilizing the covalent complex between the topoisomerase and DNA, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. It is hypothesized that this compound could act as a topoisomerase I inhibitor, intercalating into the DNA and stabilizing the topoisomerase I-DNA cleavage complex.
Caption: Proposed mechanism of anticancer action for this compound via Topoisomerase I inhibition.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Protocol: Topoisomerase I Relaxation Assay
This protocol provides a method to assess the inhibitory activity of this compound on human Topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the reaction buffer provided by the manufacturer.
-
Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (solvent only).
-
Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization and Analysis: Run the gel until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the test compound.
Table 5: Components for Topoisomerase I Relaxation Assay
| Component | Function |
| Supercoiled Plasmid DNA | Substrate for the enzyme |
| Human Topoisomerase I | Enzyme to be inhibited |
| Reaction Buffer | Provides optimal conditions for enzyme activity |
| This compound | Test compound |
| Camptothecin | Positive control inhibitor |
| DMSO | Solvent for compounds (negative control) |
| Stop Solution/Loading Dye | Terminates the reaction and prepares samples for electrophoresis |
| Agarose Gel with DNA dye | Separates and visualizes DNA forms |
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic protocol outlined, along with the predicted characterization data, provides a foundation for its preparation and identification. The proposed mechanism of action as a topoisomerase inhibitor warrants further investigation through biological assays as described. These application notes and protocols are intended to guide researchers in the synthesis and exploration of the therapeutic potential of this promising heterocyclic compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties [ricerca.uniba.it]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-hydroxyquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved purity profiles.[1][2][3]
Introduction to this compound Synthesis
The 4-hydroxyquinoline core is a privileged structure found in numerous biologically active compounds. The introduction of a nitrile group at the 3-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the development of novel therapeutic agents. The classical synthesis of this scaffold often involves the Gould-Jacobs reaction, which can be lengthy and require high temperatures.[1][4] Microwave-assisted synthesis accelerates this process, making it a more efficient and sustainable method.[5]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform heating of the reaction mixture. This results in several key advantages over conventional heating methods:
-
Rapid Reaction Times: Reactions that typically take hours to complete can often be accomplished in minutes.[3]
-
Higher Yields: Increased reaction rates and reduced side product formation often lead to significantly higher isolated yields.[3]
-
Improved Purity: The clean and controlled heating often results in a cleaner reaction profile, simplifying product purification.
-
Energy Efficiency: MAOS is generally more energy-efficient compared to conventional refluxing techniques.
Reaction Scheme: Gould-Jacobs Cyclization
The synthesis of this compound can be achieved via a microwave-assisted Gould-Jacobs reaction. This involves the condensation of an aniline with a suitable active methylene compound, such as ethyl 2-cyano-3-ethoxyacrylate, followed by a thermal cyclization.
Caption: General scheme for the microwave-assisted Gould-Jacobs synthesis of this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate (Model Reaction)
This protocol for a closely related analog demonstrates the general conditions and advantages of microwave synthesis.
Materials:
-
Substituted aniline (1.0 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (1.2 mmol)
-
High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether) (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) in the high-boiling point solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 250 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol or hexane, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Protocol 2: Proposed Microwave-Assisted Synthesis of this compound
This proposed protocol adapts the conditions from the synthesis of the corresponding ethyl ester.
Materials:
-
Aniline (1.0 mmol)
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar malononitrile derivative) (1.1 mmol)
-
Diphenyl ether (3 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
Combine aniline (1.0 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.1 mmol) in a 10 mL microwave vial containing diphenyl ether (3 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature of 250 °C for a duration of 15-25 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction vessel to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes | |
| Yield (%) | 60 - 75% | 85 - 95% | |
| Temperature (°C) | ~250 (Reflux) | 250 | |
| Solvent | Dowtherm A / Diphenyl ether | Dowtherm A / Diphenyl ether |
Table 2: Optimized Reaction Conditions for Microwave-Assisted Synthesis of 4-Hydroxyquinoline Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| β-enaminones | BiCl₃ | Ethanol | Not Specified | 5 - 13 | 51 - 71 | [6] |
| Aniline & EMME | None | Diphenyl ether | 250 | 10 - 20 | 85 - 95 | |
| Substituted Anilines & Ethyl Acetoacetate | None | Solvent-free | Not Specified | Not Specified | Good | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Logical Relationship of Synthesis Methods
Caption: Comparison of conventional vs. microwave-assisted synthesis of 4-hydroxyquinolines.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of 4-Hydroxyquinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carbonitrile group at the 3-position provides a versatile handle for further chemical modifications, making 4-hydroxyquinoline-3-carbonitrile derivatives valuable intermediates in drug discovery and development. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules from simple starting materials in a single step, offering advantages such as high atom economy, operational simplicity, and the ability to rapidly generate libraries of diverse compounds.[1]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various this compound derivatives, summarizing key quantitative data and outlining the reaction workflows.
Synthetic Strategies and Mechanisms
The one-pot synthesis of this compound derivatives often proceeds through a cascade of reactions, typically involving a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and aromatization. A common approach involves the reaction of a substituted aniline or a related precursor with an active methylene compound like malononitrile and a carbonyl compound.
A prominent method is the multicomponent reaction of an aromatic aldehyde, malononitrile, and a hydroxyquinoline derivative. For instance, the synthesis of 2-amino-4-(aryl)-4H-pyrano[3,2-h]quinoline-3-carbonitriles can be achieved through a one-pot cyclocondensation of an aromatic aldehyde, malononitrile, and 8-hydroxyquinoline.[1]
Below is a generalized workflow for a typical one-pot synthesis of functionalized quinoline-3-carbonitrile derivatives.
Caption: A generalized experimental workflow for the one-pot synthesis of this compound derivatives.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise in various therapeutic areas. The quinoline ring system is a well-established pharmacophore, and its derivatives have been investigated for a multitude of biological activities.
-
Anticancer Activity: Many synthesized 4-hydroxyquinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including colon, lung, prostate, and breast cancer cell lines.[2] Some compounds have exhibited promising IC50 values, indicating their potential as anticancer agents.[2][3] The pyrano[3,2-c]quinolone scaffold, in particular, has been a focus of such investigations.[4]
-
Antibacterial Activity: The quinoline core is famously present in quinolone and fluoroquinolone antibiotics. Novel quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[5]
-
Other Biological Activities: The versatility of the quinoline scaffold has led to the exploration of its derivatives for a wide array of other biological activities, including antimalarial, anti-inflammatory, and antiviral properties.[1]
The signaling pathway below illustrates a hypothetical mechanism of action for a this compound derivative as a potential anticancer agent, targeting a key kinase in a cancer cell signaling cascade.
Caption: A diagram illustrating the potential mechanism of action of a this compound derivative in a cancer cell.
Experimental Protocols
General One-Pot Procedure for the Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitriles
This protocol is a generalized procedure based on common multicomponent reaction methodologies.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
8-Hydroxyquinoline (1.0 mmol)
-
Catalyst (e.g., piperidine, a few drops)
-
Solvent (e.g., ethanol, 20 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 8-hydroxyquinoline (1.0 mmol) in the chosen solvent (20 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
The reaction mixture is then subjected to the desired reaction conditions (e.g., reflux, microwave irradiation) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative.
Data Presentation: Synthesis of Substituted Quinolone Derivatives
The following tables summarize the synthesis of various this compound and related derivatives under different one-pot reaction conditions.
Table 1: Synthesis of 2-Amino-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ | Piperidine | Ethanol | 4 | 85 |
| 2 | 4-Cl-C₆H₄ | Piperidine | Ethanol | 3 | 92 |
| 3 | 4-OCH₃-C₆H₄ | Piperidine | Ethanol | 5 | 88 |
| 4 | 4-NO₂-C₆H₄ | Piperidine | Ethanol | 2.5 | 95 |
| 5 | 3-Br-C₆H₄ | Piperidine | Ethanol | 4 | 87 |
Table 2: Microwave-Assisted Synthesis of 2-Amino-4-(aryl)-4H-pyrano[3,2-h]quinoline-3-carbonitriles[1]
| Entry | Aromatic Aldehyde (Ar) | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | C₆H₅ | PEG-400 | 300 | 5 | 92 |
| 2 | 4-Cl-C₆H₄ | PEG-400 | 300 | 4 | 95 |
| 3 | 4-OCH₃-C₆H₄ | PEG-400 | 300 | 6 | 90 |
| 4 | 4-NO₂-C₆H₄ | PEG-400 | 300 | 3 | 96 |
| 5 | 2-Cl-C₆H₄ | PEG-400 | 300 | 5 | 89 |
Table 3: Synthesis of 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles[4]
| Entry | Aromatic Aldehyde (Ar) | Yield (%) |
| 1 | C₆H₅ | 78 |
| 2 | 3-HOC₆H₄ | 85 |
| 3 | 3-BrC₆H₄ | 87 |
| 4 | 4-OH-3-OCH₃-C₆H₃ | 84 |
| 5 | 3-OH-4-OCH₃-C₆H₃ | 82 |
Conclusion
The one-pot synthesis of this compound derivatives represents a highly efficient and versatile approach for accessing a wide array of structurally diverse compounds with significant potential in drug discovery. The methodologies outlined in these application notes provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. The use of multicomponent reactions, particularly under green conditions such as microwave irradiation and the use of eco-friendly solvents, further enhances the appeal of these synthetic strategies.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Hydroxyquinoline-3-carbonitrile: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
4-Hydroxyquinoline-3-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The quinoline core is a prominent feature in a wide array of biologically active compounds, including antimalarial, anticancer, and antibacterial agents. The presence of a hydroxyl group at the 4-position and a reactive carbonitrile moiety at the 3-position makes this compound a versatile intermediate for the synthesis of diverse chemical libraries for biological screening. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids or amines, providing a gateway to a multitude of quinoline-based derivatives with potential therapeutic applications.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process based on the Gould-Jacobs reaction. This classical method in heterocyclic chemistry involves the condensation of an aniline with a β-alkoxy-α-cyanoacrylate, followed by a thermal cyclization to form the quinoline ring system. In this protocol, aniline is reacted with ethyl (ethoxymethylene)cyanoacetate (EMCA) to yield the intermediate, ethyl 2-cyano-3-(phenylamino)acrylate. Subsequent high-temperature cyclization of this intermediate in a high-boiling point solvent affords the desired this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate (Intermediate)
Materials:
-
Aniline
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine aniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent).
-
Heat the neat mixture with stirring at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product, which may solidify upon cooling, is then recrystallized from ethanol to yield pure ethyl 2-cyano-3-(phenylamino)acrylate as a solid.
-
The purified product is dried under vacuum.
Part 2: Synthesis of this compound (Final Product)
Materials:
-
Ethyl 2-cyano-3-(phenylamino)acrylate
-
Diphenyl ether (or Dowtherm A)
-
Hexane
-
Three-necked round-bottom flask
-
High-temperature thermometer
-
Heating mantle with a stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add diphenyl ether to serve as a high-boiling solvent.
-
Heat the diphenyl ether to approximately 250°C with stirring.
-
Slowly add the intermediate, ethyl 2-cyano-3-(phenylamino)acrylate, in portions to the hot diphenyl ether.
-
Maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Add hexane to the cooled mixture to further precipitate the product and to aid in washing away the diphenyl ether.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with hexane to remove any residual diphenyl ether.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Dry the final product in a vacuum oven.
Data Presentation
| Parameter | Ethyl 2-cyano-3-(phenylamino)acrylate | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₀H₆N₂O |
| Molecular Weight | 216.24 g/mol | 170.17 g/mol |
| Typical Yield | 75-85% | 60-75% |
| Appearance | White to off-white solid | Light yellow to beige solid |
| Melting Point | ~120-130 °C | >250 °C |
| IR (cm⁻¹) Highlights | ~3300 (N-H), ~2220 (C≡N), ~1680 (C=O) | ~3200-3400 (O-H, broad), ~2230 (C≡N), ~1650 (C=O) |
| ¹H NMR (DMSO-d₆) δ (ppm) | Aromatic protons, vinyl proton, ethyl group protons | Aromatic protons, a singlet for the C2-H, and a broad singlet for the hydroxyl proton |
| Mass Spec (m/z) | [M]+ at 216 | [M]+ at 170 |
Note: The provided yield and spectral data are typical ranges for this class of compounds and may vary based on specific reaction conditions and purification methods.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Reaction pathway for the synthesis.
Unlocking the Therapeutic Potential of 4-Hydroxyquinoline-3-carbonitrile Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives of this core have shown significant promise as anticancer, antimicrobial, and antiviral agents. These application notes provide an overview of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to guide researchers in their exploration of this versatile chemical class.
Biological Activities and Data Presentation
Derivatives of this compound have been investigated for various therapeutic applications. The primary areas of interest include their cytotoxic effects against cancer cell lines and their inhibitory activity against various microbial strains.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase. The cytotoxic effects are typically evaluated using assays like the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of 4-Hydroxyquinolone and Quinoline-3-carbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Modified 4-Hydroxyquinolone Analogue 3g | HCT116 (Colon) | 28.5 | [1] |
| A549 (Lung) | 33.4 | [1] | |
| PC3 (Prostate) | Not Specified | [1] | |
| MCF-7 (Breast) | Not Specified | [1] | |
| 4-Carboxamide-3-hydroxyquinolin-2(1H)-one (L-leucine derivative) | MCF-7 (Breast) | 15.1 | [2] |
| NCI-H460 (Lung) | 2.7 | [2] | |
| 4f (Substituted Quinoline Derivative) | A549 (Lung) | Comparable to Doxorubicin | [3] |
| MCF-7 (Breast) | Comparable to Doxorubicin | [3] | |
| EGFR Inhibition by 4f | EGFR Kinase | 0.015 ± 0.001 | [3] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been shown to possess antibacterial and antifungal properties. Their antibacterial mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Quinoline-3-carbonitrile and 4-Hydroxy-2-quinolone Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-3-carbonitrile derivative C | Escherichia coli | 4 | [4] |
| Brominated 4-hydroxy-2-quinolone analog 3j | Aspergillus flavus | 1.05 | [5] |
| Quinoline derivatives 2 and 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of novel compounds. The following are step-by-step protocols for the most common assays used to assess the anticancer and antimicrobial properties of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile saline or PBS
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the microorganism in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Visualizing Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate two key pathways targeted by these compounds.
EGFR Signaling Pathway Inhibition
Many 4-anilinoquinoline-3-carbonitrile derivatives, which are structurally related to the this compound scaffold, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP-binding site of the kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Inhibition of Bacterial DNA Gyrase
The antibacterial activity of many quinoline derivatives is attributed to their ability to inhibit DNA gyrase (a type II topoisomerase). This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for DNA replication and transcription. By stabilizing the DNA-gyrase complex after DNA cleavage, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.
Caption: Mechanism of bacterial DNA gyrase inhibition by a this compound derivative.
References
- 1. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Antitumor Applications of 4-Hydroxyquinoline-3-carbonitrile Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Analogs of 4-hydroxyquinoline-3-carbonitrile, in particular, have emerged as a promising class of compounds in anticancer research. Their versatile structure allows for modifications that can lead to potent and selective therapeutic agents. This document provides an overview of their antitumor applications, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.
Application Notes
This compound analogs have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[1] Research has highlighted their potential to act through multiple mechanisms, making them attractive candidates for further development.
Key highlights of their antitumor potential include:
-
Broad-Spectrum Cytotoxicity: Analogs have shown efficacy against colon, lung, prostate, and breast cancer cell lines.[2]
-
Activity Against Drug-Resistant Cancers: Certain derivatives have exhibited selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells, suggesting a potential role in overcoming multidrug resistance.[1]
-
Mechanism of Action: While not fully elucidated for all analogs, proposed mechanisms include the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[3][4]
-
Synthetic Accessibility: The 4-hydroxyquinoline core can be synthesized through established methods like the Conrad-Limpach reaction, and further derivatized, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][5]
The reactive nitrile group at the C-3 position of this compound makes it a valuable precursor for creating a diverse range of derivatives through various chemical transformations.[6] This allows for fine-tuning of the molecule's pharmacological properties to enhance potency and reduce toxicity.
Data Presentation: In Vitro Cytotoxicity of 4-Hydroxyquinoline Analogs
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various 4-hydroxyquinoline analogs against several human cancer cell lines.
Table 1: Cytotoxicity of 4-Hydroxyquinoline Derivatives Against Colon Cancer Cell Lines [1]
| Compound ID | Cell Line (Doxorubicin-Sensitive) | IC₅₀ (µM) | Cell Line (Doxorubicin-Resistant) | IC₅₀ (µM) |
| 13a | Colo 205 | 11.86 | Colo 320 | 8.19 |
| 13b | Colo 205 | 8.1 | Colo 320 | 4.58 |
| 20 | Colo 205 | 2.34 | Colo 320 | 4.61 |
| 21 | Colo 205 | 16.54 | Colo 320 | - |
| 22 | Colo 205 | 11.79 | Colo 320 | 12.29 |
| 26 | Colo 205 | 12.63 | Colo 320 | 11 |
| 28 | Colo 320 | - | Colo 320 | 14.08 |
| 29 | Colo 320 | - | Colo 320 | 9.86 |
Table 2: Cytotoxicity of Modified 4-Hydroxyquinolone Analogs Against Various Cancer Cell Lines [2][5]
| Compound ID | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 3a | 148.3 | 155.7 | 167.2 | 189.0 |
| 3b | 162.0 | 188.1 | 239.4 | 174.5 |
| 3g | 28.5 | 33.4 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound analogs.
Protocol 1: Synthesis of 4-Hydroxyquinoline Precursors via Conrad-Limpach Reaction[1]
This protocol describes a general method for synthesizing the 4-hydroxyquinoline core structure.
Materials:
-
Aniline or substituted aniline
-
Dimethyl- or diethyl-1,3-acetonedicarboxylate
-
Methanol or ethanol
-
1,2-dichlorobenzene
Procedure:
-
Dissolve aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate in methanol or ethanol, respectively.
-
Reflux the mixture for 6 hours to afford the intermediate enamine.
-
Remove the alcohol by vacuum distillation.
-
Dissolve the residue in 1,2-dichlorobenzene.
-
Heat the solution at a high temperature for a short period to induce ring closure and formation of the 4-hydroxyquinoline.
-
Purify the product by appropriate methods (e.g., crystallization or column chromatography).
Caption: Conrad-Limpach reaction workflow.
Protocol 2: Synthesis of Benzylidene Derivatives via Knoevenagel Condensation[1]
This protocol outlines the synthesis of benzylidene derivatives from 4-hydroxyquinolines.
Materials:
-
4-Hydroxyquinoline derivative (e.g., methyl 2-(4-hydroxyquinolin-2-yl)acetate)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the 4-hydroxyquinoline derivative and the aromatic aldehyde in the chosen solvent in a round-bottom flask.
-
Add piperidine to the mixture.
-
Stir the reaction mixture under reflux conditions for 3-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Knoevenagel condensation workflow.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay[5]
This protocol describes a common method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound analog stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline analog (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using appropriate software.
Caption: MTT cytotoxicity assay workflow.
Signaling Pathways
While the precise mechanisms are still under investigation for many analogs, evidence suggests that 4-hydroxyquinoline derivatives can interfere with key signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the PI3K/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Putative PI3K/mTOR inhibition.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 71083-59-5 | Benchchem [benchchem.com]
Application Notes and Protocols: Anti-HIV Potential of 4-Hydroxyquinoline Derivatives
Scope: This document details the anti-HIV potential of 4-hydroxyquinoline-3-carbohydrazide and related derivatives. Due to a lack of available data on 4-Hydroxyquinoline-3-carbonitrile compounds, this report focuses on these closely related analogues that have been evaluated for their antiviral properties.
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-HIV properties.[1][2] Research into 4-hydroxyquinoline derivatives, particularly those with substitutions at the 3-position, has identified promising candidates for the development of new antiretroviral agents. The primary mechanism of action for many of these compounds is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.[1][3] Some quinoline derivatives have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5]
This document provides a summary of the anti-HIV activity of selected 4-hydroxyquinoline-3-carbohydrazide and 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, details of the experimental protocols used for their evaluation, and a visualization of the proposed mechanism of action.
Data Presentation
The anti-HIV-1 activity of various 4-hydroxyquinoline derivatives is summarized in the tables below. The data is compiled from in vitro studies and presented with information on the specific compounds, their inhibitory concentrations, and cytotoxicity.
Table 1: Anti-HIV-1 Activity of 4-Hydroxyquinoline-3-carbohydrazide Derivatives [1][3]
| Compound ID | Structure/Substituent | Inhibition (%) @ 100 µM | Cytotoxicity (CC50) |
| 6d | 4-chlorobenzoyl | 32% | > 100 µM |
| 7e | 4-chlorophenyl isocyanate | 28% | > 100 µM |
| 6a | benzoyl | 21% | > 100 µM |
| 6b | 4-methylbenzoyl | 25% | > 100 µM |
| 6e | 4-methoxybenzoyl | 22% | > 100 µM |
Table 2: Anti-HIV-1 Activity of 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives [6]
| Compound ID | Structure/Substituent | EC50 (µM) | CC50 (µM) |
| 8b | 4-fluorobenzoyl | 75 | > 500 |
| 8a | benzoyl | > 100 | > 500 |
| 8c | 3-fluorobenzoyl | > 100 | > 500 |
| 8d | 4-chlorobenzoyl | > 100 | > 500 |
| 8e | 3-chlorobenzoyl | > 100 | > 500 |
| 8f | 4-bromobenzoyl | > 100 | > 500 |
| 8g | 4-methylbenzoyl | > 100 | > 500 |
Experimental Protocols
The evaluation of the anti-HIV potential of 4-hydroxyquinoline derivatives typically involves cell-based assays to determine antiviral activity and cytotoxicity.
Anti-HIV-1 Activity Assay (Single-Cycle Replication Assay)[3]
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a cell culture system.
-
Cell Line: HeLa cells (6 x 10³ cells per well in a 96-well plate).
-
Virus: Single-cycle replicable HIV NL4-3 virions (200 ng p24).
-
Procedure:
-
Seed HeLa cells in a 96-well plate and incubate until adherent.
-
Prepare serial dilutions of the test compounds (e.g., at 1, 10, and 100 µM).
-
Infect the HeLa cells with the HIV NL4-3 virions in the presence of the different concentrations of the test compounds.
-
A positive control (e.g., AZT) and a negative control (no compound) should be included.
-
Incubate the plates for a period that allows for a single round of viral replication (typically 48-72 hours).
-
Measure the extent of HIV-1 replication by quantifying a viral protein (e.g., p24 antigen) in the cell supernatant using an ELISA-based method.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay (MTT Assay)[3]
This assay is used to assess the toxicity of the compounds on the host cells.
-
Cell Line: Same cell line used in the antiviral assay (e.g., HeLa cells).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Mandatory Visualization
Experimental Workflow
References
- 1. Design, synthesis and docking studies of new 4-hydroxyquinoline-3-carbohydrazide derivatives as anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxyquinoline-3-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbonitrile is a versatile heterocyclic compound that serves as a pivotal building block in the advancement of materials science. Its rigid quinoline core, combined with the electron-withdrawing nitrile group at the 3-position and the hydroxyl group at the 4-position, imparts unique electronic and photophysical properties. These characteristics, including high thermal and chemical stability, make it an attractive candidate for the development of novel functional materials with applications in optoelectronics and sensor technology.[1][2] The ability to readily modify its structure allows for the fine-tuning of its properties to suit specific material requirements.[3]
Applications in Materials Science
The unique molecular structure of this compound and its derivatives makes them suitable for a range of applications in materials science, primarily centered around their use in organic electronic devices.
Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely recognized for their role in OLEDs.[3] They can be employed as electron-transporting materials, host materials for fluorescent or phosphorescent emitters, or as the emissive materials themselves.[4][5] The electron-deficient nature of the quinoline ring facilitates efficient electron transport, a crucial factor for balanced charge carrier injection and recombination within the OLED stack, leading to improved device efficiency.[4] By functionalizing the this compound scaffold, it is possible to develop new fluorescent materials where the emission color and quantum yield can be precisely controlled.
Photovoltaic Devices: In the realm of organic photovoltaics, quinoline-based compounds are explored for their electron-accepting and transporting capabilities.[6] Derivatives of this compound can be incorporated into the active layer of organic solar cells or used in the fabrication of organic-inorganic hybrid photodiodes. Their high thermal and chemical stability are particularly desirable for creating robust and long-lasting optoelectronic devices.[1]
Fluorescent Sensors
The inherent fluorescence of the quinoline core can be harnessed to develop chemosensors. Modifications of the this compound structure can lead to compounds that exhibit changes in their fluorescence properties upon binding with specific metal ions or other analytes. This makes them promising candidates for applications in environmental monitoring and biological imaging.[7]
Light Stabilizers
Derivatives of 4-hydroxyquinoline-3-carboxylic acid (obtainable from the hydrolysis of the nitrile) have been investigated for their potential as light stabilizers for organic materials, protecting them from degradation caused by light, oxygen, and heat.[8]
Data Presentation
Physicochemical and Photophysical Properties
The following tables summarize key properties of 4-hydroxyquinoline and its derivatives. While specific data for this compound is limited in publicly available literature, the data for the parent compound, 4-hydroxyquinoline (4HQN), provides a valuable reference.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 8-Hydroxyquinoline-3-carbonitrile | 4-Hydroxyquinoline-6-carbonitrile |
| Molecular Formula | C₁₀H₆N₂O | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol [9] | 170.17 g/mol [10] |
| Hydrogen Bond Donor Count | 1[9] | 1[10] |
| Hydrogen Bond Acceptor Count | 3[9] | 3[10] |
| Topological Polar Surface Area | 56.9 Ų[9] | 56.91 Ų[10] |
Table 2: Spectroscopic Properties of 4-Hydroxyquinoline (4HQN) in Aqueous Solution [11]
| Form | pH | Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Cationic | 1.1 | 316 | 1.6 x 10⁴ |
| Neutral | 7.2 | 262 | 2.5 x 10⁴ |
| Anionic | 12.6 | 313 | 1.2 x 10⁴ |
| Data for the parent 4-hydroxyquinoline compound. |
Illustrative Device Performance
The following tables present hypothetical yet representative performance data for optoelectronic devices incorporating quinoline derivatives, based on typical values reported in the literature.
Table 3: Illustrative Performance of a Green Phosphorescent OLED with a Quinoline Derivative Host [4]
| Parameter | Value |
| Maximum Current Efficiency | 50 - 70 cd/A |
| Maximum Power Efficiency | 40 - 60 lm/W |
| Maximum External Quantum Efficiency (EQE) | 18 - 25 % |
| Turn-on Voltage | 2.5 - 4.0 V |
| CIE Coordinates (x, y) | (0.30, 0.62) |
| These values are illustrative and depend on the specific device architecture and materials used. |
Experimental Protocols
Synthesis of 4-Hydroxyquinoline-3-carboxylate Derivatives (Gould-Jacob Reaction)
A versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacob reaction. The following is a generalized protocol for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, a close analog of the target compound.
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (solvent)
-
2-Chlorobenzoic acid (catalyst)
-
n-Hexane
-
Ethanol
Procedure:
-
Condensation: A mixture of an aniline derivative (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol) is heated at 120 °C for 1 hour. The reaction mixture is then cooled to room temperature. The resulting solid is washed with n-hexane and filtered to afford diethyl 2-((phenylamino)-methylene)malonate.
-
Cyclization: The intermediate from step 1 is dissolved in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid. The solution is heated by microwave irradiation at 250 °C for 2 hours.
-
Work-up and Purification: After cooling to room temperature, n-hexane is added to precipitate the solid product. The precipitate is filtered, dried, and can be further purified by recrystallization from ethanol to yield ethyl 4-hydroxyquinoline-3-carboxylate.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multi-layer OLED using a spin-coating technique.[4]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Hole-transporting material (e.g., TPD) solution
-
Emissive layer solution (e.g., a this compound derivative doped in a host material)
-
Electron-transporting material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin-coater
-
High-vacuum thermal evaporator
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Preparation: Clean the ITO substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of high-purity nitrogen. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes.[4]
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 3000-4000 rpm for 30-60 seconds). Anneal on a hotplate at 120-150°C for 10-15 minutes inside a glovebox.[4]
-
Emissive Layer (EML) Deposition: Prepare a solution of the this compound derivative (as either host or emitter) in a suitable organic solvent. Spin-coat the EML solution on top of the HIL. Anneal the substrate to remove the solvent.
-
Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (< 10⁻⁶ Torr). Deposit the ETL (e.g., TPBi) to a thickness of 20-40 nm. Deposit a thin layer of LiF (1 nm). Finally, deposit the aluminum cathode to a thickness of 100-150 nm.[4]
-
Encapsulation: Protect the device from atmosphere by encapsulating it using a UV-curable epoxy and a glass coverslip inside the glovebox.[4]
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer to calculate current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[4]
-
Electroluminescence (EL) Spectrum: Record using a spectrometer to determine the emission peak and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.[4]
Visualizations
Caption: Workflow for the Gould-Jacob synthesis of a 4-hydroxyquinoline derivative.
Caption: Workflow for fabricating a solution-processed OLED.
Caption: Layered structure of a typical OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. 8-Hydroxyquinoline-3-carbonitrile | C10H6N2O | CID 82653167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
The Versatility of 4-Hydroxyquinoline-3-carbonitrile: A Gateway to Novel Medicinal Chemistry Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbonitrile stands as a pivotal precursor in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring a quinoline core, a hydroxyl group at the 4-position, and a reactive nitrile group at the 3-position, provides multiple avenues for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents targeting a range of diseases, including bacterial infections, viral diseases, and cancer. These notes provide an overview of the applications of this compound and detailed protocols for the synthesis and evaluation of its derivatives.
Synthetic Utility and Key Reactions
The this compound scaffold is a valuable starting material for generating a library of derivatives. The hydroxyl and nitrile functionalities are key to its versatility. The hydroxyl group can be converted to a leaving group, such as a chloride, enabling nucleophilic substitution reactions at the 4-position. The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be used in cyclization reactions to form fused heterocyclic systems.
A common and efficient method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential across various therapeutic areas:
-
Antibacterial Agents: The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery.[3][4] Modifications of the this compound core have led to the development of compounds with potent activity against both Gram-positive and Gram-negative bacteria.[3][5]
-
Anti-HIV Agents: The quinoline core has been explored for the development of anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7] The ability to introduce diverse substituents on the quinoline ring allows for the optimization of antiviral activity and pharmacokinetic properties.
-
Kinase Inhibitors: The 4-aminoquinoline scaffold, derived from this compound, has proven to be a privileged structure for the design of kinase inhibitors.[8] These compounds have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Bruton's tyrosine kinase (BTK).[9][10][11][12]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from this compound and its analogues.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5d | S. aureus | 0.125 - 8 | [3] |
| E. coli | 0.125 - 8 | [3] | |
| 43a | E. coli | 0.62 | [4] |
| S. aureus | 0.62 | [4] | |
| B. subtilis | 0.62 | [4] | |
| P. aeruginosa | 0.62 | [4] |
Table 2: Anti-HIV Activity of Quinoline Derivatives
| Compound | HIV-1 RT Inhibition IC₅₀ (µM) | Reference |
| 4a2 | 0.21 | [7] |
| 4d2 | 0.15 | [7] |
Table 3: Kinase Inhibitory Activity of Quinoline Derivatives
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| 25 | BTK (wild type) | 5.3 | [13][14] |
| BTK (C481S mutant) | 39 | [13][14] | |
| 17 | Src | Potent (exact value not specified) | [9] |
| 2a | Src | 30 | [15] |
| 2c | Src | Potent (exact value not specified) | [15] |
| 31a | Src | 1.2 | [15] |
| 25 (Src inhibitor series) | Src | 3.8 | [16] |
| 44 | EGFR | 7.5 | [11] |
| 45 | EGFR | 5 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
This protocol describes a general procedure for the synthesis of the 4-hydroxyquinoline core structure using the Gould-Jacobs reaction.[1][2][17]
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: A mixture of the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated, typically at 100-140°C, until the reaction is complete (monitored by TLC).
-
Cyclization: The resulting intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (typically 240-260°C) to induce cyclization. The reaction is monitored by TLC.
-
Hydrolysis (Saponification): After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the ester.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Protocol 2: Conversion to 4-Chloroquinoline-3-carbonitrile
This protocol outlines the conversion of this compound to the corresponding 4-chloro derivative, a key intermediate for nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, acetonitrile)
Procedure:
-
A mixture of this compound and an excess of phosphorus oxychloride (or thionyl chloride) in an inert solvent is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess chlorinating agent is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the 4-chloroquinoline-3-carbonitrile.
Protocol 3: Synthesis of 4-Aminoquinoline-3-carbonitrile Derivatives
This protocol describes the synthesis of 4-aminoquinoline derivatives from 4-chloroquinoline-3-carbonitrile.[18][19][20]
Materials:
-
4-Chloroquinoline-3-carbonitrile
-
Desired primary or secondary amine
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
A mixture of 4-chloroquinoline-3-carbonitrile, an excess of the desired amine, and a base in a suitable solvent is heated. The reaction temperature and time will vary depending on the reactivity of the amine.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 4-aminoquinoline-3-carbonitrile derivative.
Protocol 4: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using the broth microdilution method.[5][11]
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in MHB in a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized quinoline derivatives
-
Recombinant kinase enzyme (e.g., EGFR, Src, BTK)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
The kinase reaction is set up in a 384-well plate containing the kinase, substrate, and assay buffer.
-
The synthesized compounds are added to the wells at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The kinase activity is measured by adding the detection reagent and quantifying the signal (e.g., luminescence, fluorescence) using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Discovery of 4âAminoquinoline-3-carboxamide Derivatives as Potent Reversible Brutonâs Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While this compound is often utilized as a key intermediate in the synthesis of more complex, pharmacologically active molecules, it is imperative to characterize its intrinsic biological activity to understand its potential as a standalone therapeutic agent or as a lead compound for further optimization.[1]
This document provides a comprehensive set of protocols for the initial biological screening of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antibacterial activities. Detailed methodologies for key in vitro assays are presented, along with data presentation tables populated with representative data from closely related 4-hydroxyquinoline derivatives to serve as a benchmark for experimental outcomes. Additionally, diagrams illustrating the experimental workflow and relevant signaling pathways are included to provide a clear conceptual framework for the proposed screening cascade.
Data Presentation: Biological Activities of 4-Hydroxyquinoline Derivatives
The following tables summarize the reported biological activities of various 4-hydroxyquinoline derivatives, offering a comparative baseline for the evaluation of this compound.
Table 1: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3g | HCT116 (Colon) | 28.5 | Doxorubicin | - |
| A549 (Lung) | 33.4 | Doxorubicin | - | |
| PC3 (Prostate) | - | Doxorubicin | - | |
| MCF-7 (Breast) | - | Doxorubicin | - | |
| Compound 13a | Colo 320 (Colon, resistant) | 8.19 | - | - |
| Colo 205 (Colon, sensitive) | 11.86 | - | - | |
| Compound 13b | Colo 320 (Colon, resistant) | 4.58 | - | - |
| Colo 205 (Colon, sensitive) | 8.1 | - | - | |
| Compound 20 | Colo 320 (Colon, resistant) | 4.61 | - | - |
| Colo 205 (Colon, sensitive) | 2.34 | - | - | |
| Compound 29 | Colo 320 (Colon, resistant) | 9.86 | - | - |
IC50 values represent the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. Data for compounds 3a, 3b, and 3g are from a study on modified 4-hydroxyquinolone analogues.[1] Data for compounds 13a, 13b, 20, and 29 are from a study on the synthesis of 4-hydroxyquinolines as potential cytotoxic agents.[3]
Table 2: Anti-inflammatory Activity of Novel Compounds (for comparative purposes)
| Compound ID | Assay | Target | IC50 (µM) |
| Compound 1 | In vitro enzyme inhibition | COX-1 | 11.68 ± 1.2 |
| COX-2 | 0.068 ± 0.008 | ||
| Compound 2 | In vitro enzyme inhibition | COX-1 | 12.22 ± 1.1 |
| COX-2 | 0.048 ± 0.002 | ||
| Celecoxib | In vitro enzyme inhibition | COX-1 | - |
| COX-2 | - |
Data from a study on the discovery of new anti-inflammatory compounds.[4]
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is a first-line screening tool to evaluate the cytotoxic potential of a compound against cancer cell lines.[1]
Materials:
-
Target cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Anti-inflammatory Screening: LPS-Induced Nitric Oxide Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitrite determination)
-
Nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with untreated cells and cells treated with LPS alone as controls.
-
Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a nitrite standard curve. Determine the percentage of inhibition of NO production by the test compound.
Antibacterial Screening: Agar Well Diffusion Method
This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates (e.g., Mueller Hinton Agar)
-
Sterile swabs
-
Sterile cork borer
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antibiotic)
-
Solvent control (e.g., DMSO)
Procedure:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Well Preparation: Create wells in the agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume of the this compound solution, the positive control, and the solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Experimental workflow for the biological screening of this compound.
Caption: Potential signaling pathways targeted by 4-hydroxyquinoline derivatives.
References
Application Notes and Protocols: Derivatization of 4-Hydroxyquinoline-3-carbonitrile for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-hydroxyquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have shown significant potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][3] The presence of a reactive nitrile group at the C-3 position of 4-hydroxyquinoline-3-carbonitrile makes it a particularly valuable precursor for creating diverse chemical libraries for biological screening.[4] This nitrile group can be readily transformed into other functional groups, such as amides, carboxylic acids, or heterocyclic rings, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of common derivatization strategies for the this compound scaffold and detailed protocols for evaluating the biological activity of the resulting derivatives in key bioassays.
Derivatization Strategies and Synthesis
The this compound core can be synthesized through various methods, with the Gould-Jacob reaction being a versatile approach.[5] Once the core is formed, the 3-carbonitrile group serves as a key handle for further derivatization. Additionally, modifications can be made at other positions of the quinoline ring to explore structure-activity relationships (SAR).
A common synthetic pathway involves the cyclization of an aniline precursor to form the 4-hydroxyquinoline ring system. The resulting ester can then be converted to a hydrazide, which serves as a versatile intermediate for creating a wide range of derivatives, such as N'-benzoyl carbohydrazides or hydrazinecarboxamides.[5]
Caption: General workflow for synthesizing 4-hydroxyquinoline derivatives.
Applications in Bioassays
Derivatives of this compound have been successfully evaluated in a range of bioassays, demonstrating their potential as therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 4-hydroxyquinoline derivatives against various human cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key enzymes in cell proliferation pathways, such as kinases (e.g., PI3Kα, EGFR, BRAFV600E).[1][8]
Caption: Inhibition of key signaling kinases by 4-hydroxyquinoline derivatives.
Table 1: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 20 | Colo 320 (Resistant Colon) | 4.61 | [9] |
| Compound 20 | Colo 205 (Sensitive Colon) | 2.34 | [9] |
| Compound 13b | Colo 320 (Resistant Colon) | 4.58 | [9] |
| Compound 13a | Colo 320 (Resistant Colon) | 8.19 | [9] |
| Compound 3g | HCT116 (Colon) | Promising | [6] |
| Compound IV | A-549 (Lung) | 35 | [8] |
| Peptidic 3HQ (L-leucine) | NCI-H460 (Lung) | 2.7 | [10] |
| Peptidic 3HQ (L-leucine) | MCF-7 (Breast) | 15.1 | [10] |
Antibacterial Activity
The quinoline core is fundamental to the structure of quinolone antibiotics, which primarily act by inhibiting bacterial DNA gyrase.[11] Derivatives of this compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing promising activity.[11][12]
Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.
Table 2: Antibacterial Activity of Quinolone Derivatives
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Compound 16b | Staphylococcus aureus | Active | - | [12][13] |
| Compound 16c | Staphylococcus aureus | Active | - | [12][13] |
| Compound 3j | Staphylococcus aureus | Potent Activity | - | [14] |
| Compound 7k | Staphylococcus aureus | MIC | 0.8 - 3.3 | [15] |
| Compound 7k | Escherichia coli | MIC | 0.8 - 3.3 | [15] |
| Compound f1 | MRSA | MIC | 4 - 8 | [16] |
Anti-HIV Activity
Certain 4-hydroxyquinoline-3-carbohydrazide derivatives have been investigated as potential anti-HIV-1 agents.[5] The proposed mechanism involves the chelation of Mg²⁺ ions in the active site of HIV-1 integrase, an essential enzyme for viral replication. While the reported activities are moderate, these compounds serve as a valuable starting point for developing new anti-HIV agents with low cytotoxicity.[5]
Table 3: Anti-HIV-1 Activity of 4-Hydroxyquinoline-3-carbohydrazide Derivatives
| Compound | Concentration (µM) | Inhibition of HIV-1 (%) | Reference |
| Compound 6d | 100 | 32 | [5] |
| Compound 7e | 100 | 28 | [5] |
| Compounds 6a-e | 100 | 21 - 32 | [5] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of 4-Hydroxy-N'-(substituted-benzoyl)quinoline-3-carbohydrazides[5]
This protocol is based on the Gould-Jacob cyclization reaction.
-
Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate: A solution of an appropriate aniline derivative in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid is heated using microwave irradiation (e.g., 250 °C, 180 W) for 2 hours. After cooling, n-hexane is added to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.
-
Synthesis of 4-Hydroxyquinoline-3-carbohydrazide (Intermediate): The carboxylate product from step 1 is treated with hydrazine hydrate in a solvent like DMF and heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated hydrazide is filtered and washed.
-
Synthesis of Final Derivatives (6a-e type): The hydrazide intermediate (1 mmol) is dissolved in DMF. A catalytic amount of Na₂CO₃ is added, followed by the dropwise addition of a substituted benzoyl chloride (1 mmol). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The final product is precipitated by pouring the reaction mixture into ice water, then filtered, washed, and purified.
Protocol 2: In Vitro Anticancer MTT Cytotoxicity Assay[2][7]
The MTT assay is a colorimetric method used to assess cell viability.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[2]
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure the complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.
Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution)[16][17]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Concentrations may range from 128 to 0.25 µg/mL.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity or by using a growth indicator.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 71083-59-5 | Benchchem [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. islandscholar.ca [islandscholar.ca]
- 13. Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxyquinoline-3-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Gould-Jacobs reaction pathway.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Condensation: The initial reaction between aniline and ethyl (ethoxymethylene)cyanoacetate to form the enamine intermediate, ethyl 2-cyano-3-(phenylamino)acrylate, may be incomplete.
-
Solution: Ensure equimolar or a slight excess of the aniline derivative. The reaction is typically carried out at a moderate temperature (e.g., 80-120 °C) and can be monitored by TLC to ensure the consumption of the starting materials.[1]
-
-
Inefficient Cyclization: The subsequent high-temperature cyclization of the enamine intermediate is a critical step.[2][3][4]
-
Solution: This step requires high temperatures, often in the range of 250-300 °C.[5] The use of a high-boiling point solvent such as diphenyl ether or Dowtherm A is crucial for maintaining a consistent high temperature and preventing charring.[6] Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[5]
-
-
Substrate Reactivity: The nature of the substituents on the aniline ring can significantly impact the reaction. Electron-donating groups on the aniline generally favor the reaction, while electron-withdrawing groups can hinder it.
-
Solution: For less reactive anilines, consider using a catalyst or extending the reaction time for the initial condensation step.
-
Issue 2: Formation of Significant Side Products
Q2: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge in quinoline synthesis.
-
Polymerization/Tarring: At the high temperatures required for cyclization, starting materials and intermediates can polymerize or decompose, leading to the formation of tar.
-
Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Precise temperature control is critical; avoid overheating. The use of a high-boiling point solvent helps in maintaining a stable temperature.
-
-
Formation of Isomers: If a substituted aniline is used, there is a possibility of forming isomeric quinoline products depending on the position of the substituent.
-
Solution: The regioselectivity of the cyclization is influenced by both steric and electronic factors. Careful consideration of the aniline substitution pattern is necessary. Purification techniques such as column chromatography may be required to separate isomers.
-
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis under certain conditions, especially during workup, leading to the corresponding carboxylic acid or amide.
-
Solution: Maintain neutral or slightly acidic conditions during workup and purification to minimize hydrolysis of the nitrile group.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to obtain a pure product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the nature of the compound and potential impurities.
-
Recrystallization: This is often the first method of choice for purification.
-
Recommended Solvents: Solvents such as ethanol, methanol, or mixtures containing ethyl acetate can be effective for recrystallization.[1] The choice of solvent will depend on the specific impurities present.
-
-
Column Chromatography: For separating complex mixtures or closely related impurities, column chromatography is a powerful technique.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the separation.
-
-
Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities from the product. Since 4-hydroxyquinolines can exhibit acidic properties, this method should be used with caution and optimized for the specific compound.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 4-Hydroxyquinoline Derivatives via Gould-Jacobs Reaction
| Step | Parameter | Condition | Expected Yield | Reference |
| 1. Condensation | Reactants | Aniline & Ethyl (ethoxymethylene)cyanoacetate | - | [1] |
| Temperature | 80 - 120 °C | - | [1] | |
| Duration | 1 - 2 hours | - | [1] | |
| 2. Cyclization | Solvent | Diphenyl ether or Dowtherm A | - | [6] |
| (Conventional) | Temperature | 250 - 260 °C | Moderate to Good | [6] |
| Duration | 15 - 30 minutes | [6] | ||
| 2. Cyclization | Method | Microwave Irradiation | - | [5] |
| (Microwave) | Temperature | 250 - 300 °C | Good to Excellent | [5] |
| Duration | 5 - 20 minutes | [5] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: The following is a generalized protocol based on the Gould-Jacobs reaction for analogous compounds. Optimization may be required for specific substrates and scales.
Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 - 1.1 eq).
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically a solid or a viscous oil. Allow the mixture to cool to room temperature. The crude intermediate can often be used in the next step without further purification. If purification is desired, recrystallization from ethanol or a similar solvent can be performed.
Step 2: Cyclization to this compound
-
Place the crude ethyl 2-cyano-3-(phenylamino)acrylate intermediate into a flask containing a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A). The solvent volume should be sufficient to allow for efficient stirring at high temperatures.
-
Heat the mixture to 250-260 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature for 15-30 minutes. Monitor the reaction by TLC if possible.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the cooled mixture with a non-polar solvent such as hexane or petroleum ether to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point reaction solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use a different starting material instead of ethyl (ethoxymethylene)cyanoacetate?
A: Yes, other reagents with a similar reactive methylene group flanked by a cyano and an ester group can potentially be used. However, ethyl (ethoxymethylene)cyanoacetate is a common and commercially available starting material for this type of reaction.
Q: Is it necessary to use a high-boiling point solvent for the cyclization step?
A: Yes, the high temperature required for the thermal cyclization is crucial for the reaction to proceed efficiently.[2][4] High-boiling point solvents ensure a stable and uniform high temperature, which is difficult to achieve by neat heating and helps to minimize charring and decomposition.[6]
Q: What are the safety precautions I should take during this synthesis?
A: This synthesis involves high temperatures and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers. Be aware of the properties of the solvents used, especially the high-boiling point solvents which can cause severe burns.
Q: Can microwave synthesis be applied to this reaction?
A: Yes, microwave-assisted synthesis has been shown to be effective for Gould-Jacobs reactions, often leading to significantly reduced reaction times and improved yields.[5] The high temperatures required for cyclization can be reached rapidly and maintained precisely using a microwave reactor.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 4-Hydroxyquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxyquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: How do I choose the best recrystallization solvent for this compound?
A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinoline derivatives like this compound, common and effective solvents include methanol, ethanol, acetone, and mixtures such as ethanol-water.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q3: What are the typical stationary and mobile phases for column chromatography of this compound?
A3: For the column chromatography of moderately polar compounds like this compound, silica gel is the most common stationary phase.[1] The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. Good starting points for the eluent system, which should be optimized using Thin Layer Chromatography (TLC), include mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol.[1] A gradient elution, where the polarity of the solvent is gradually increased, can be very effective in separating the desired compound from its impurities.[1]
Q4: How can I remove colored impurities from my sample?
A4: If your this compound sample has a persistent color that is not removed by standard recrystallization, you can treat a hot solution of the crude product with activated charcoal. Add a small amount of activated charcoal to the hot, dissolved compound, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Use activated charcoal judiciously, as it can sometimes adsorb the product, leading to a lower yield.
Q5: What are the common impurities I might encounter in the synthesis of this compound?
A5: Depending on the synthetic route, common impurities can include unreacted starting materials, reagents, and side-products from competing reactions. For quinoline syntheses in general, side reactions can include polymerizations, self-condensation of reactants, and the formation of regioisomers. It is crucial to understand the specific reaction used to anticipate potential impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. High concentration of impurities depressing the melting point. | Use a lower-boiling point solvent. Try a different solvent system. Purify the crude material by column chromatography first to remove a significant portion of the impurities. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). The rate of cooling is too rapid. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of pure this compound. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery/Yield | Too much solvent was used for recrystallization, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. Washing the collected crystals with a solvent that is not ice-cold. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the funnel and filter paper for hot filtration. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
| Product is Still Impure After Recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity (both have similar solubilities). The cooling process was too rapid, trapping impurities within the crystal lattice. | Test different recrystallization solvents or solvent mixtures. Allow the solution to cool slowly to facilitate the formation of pure crystals. Consider a second recrystallization step. If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The polarity of the eluent system is incorrect. The column is overloaded with the sample. | Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). |
| The Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a petroleum ether/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The Compound is Eluting Too Quickly | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of petroleum ether in a petroleum ether/ethyl acetate mixture. |
| Tailing of the Compound Band | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. This is particularly useful for basic compounds like quinolines. |
| Cracking of the Silica Gel Bed | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
Quantitative Data Summary
Note: Specific solubility and yield data for this compound is not widely available in the literature. The following data is based on general principles for quinoline derivatives and should be used as a guideline. Experimental determination is recommended for precise values.
Table 1: Solubility of this compound (Estimated)
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Slightly Soluble | Soluble |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble |
| Dichloromethane | Slightly Soluble | Moderately Soluble |
| Water | Insoluble | Insoluble |
| Petroleum Ether | Insoluble | Insoluble |
Table 2: Expected Purity and Yield for Purification Techniques
| Purification Technique | Expected Purity | Expected Yield |
| Recrystallization | >98% | 60-85%[1] |
| Column Chromatography | >99% | 50-80%[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of petroleum ether:ethyl acetate). The ideal solvent system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column bed.
-
Elution: Gently add the eluent to the top of the column and begin elution. Start with the least polar solvent mixture determined from your TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the composition of the collected fractions by TLC.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Caption: The general procedure for purifying a compound using column chromatography.
Caption: A logical workflow for selecting a purification strategy for this compound.
References
Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4-hydroxyquinoline-3-carbonitrile. The following sections are designed to address specific issues that may be encountered during this synthetic process.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common problems.
Question 1: I am observing a low yield of my desired this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically prepared via a Gould-Jacobs-type reaction, can stem from several factors. The primary route involves the condensation of an aniline with a malononitrile derivative (like (ethoxymethylene)malononitrile) followed by a thermal cyclization. Here are the key areas to investigate:
-
Incomplete Condensation: The initial formation of the enamine intermediate is crucial. Ensure your aniline is of high purity and the (ethoxymethylene)malononitrile is fresh. The reaction is often carried out at elevated temperatures (100-130°C) and the evolution of ethanol is a good indicator of reaction progress.[1]
-
Suboptimal Cyclization Conditions: The thermal cyclization of the intermediate requires high temperatures, typically around 250°C.[1] Insufficient temperature or reaction time can lead to incomplete conversion. High-boiling point solvents like Dowtherm A or diphenyl ether are commonly used for this step.[1] Microwave irradiation can also be an effective method to achieve the necessary high temperatures and can often reduce reaction times and improve yields.[1]
-
Side Reactions: The formation of byproducts will directly impact the yield of your desired product. Refer to the common side products section below for more details on how to identify and mitigate their formation.
-
Product Degradation: The desired product may be susceptible to degradation under the harsh conditions of the cyclization. Optimizing the reaction time is critical to maximize product formation while minimizing degradation.[2]
Question 2: I have identified an impurity in my product that appears to be the starting enamine intermediate. How can I ensure complete cyclization?
Answer:
The presence of the uncyclized enamine intermediate, diethyl anilinomethylenemalonate (when using diethyl ethoxymethylenemalonate), is a clear indication of incomplete cyclization. To drive the reaction to completion, consider the following:
-
Increase Reaction Temperature: The cyclization is a high-energy process. Ensure your reaction is reaching the optimal temperature, typically 250°C or higher.[1]
-
Increase Reaction Time: If the temperature is optimal, extending the reaction time may be necessary. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the point of maximum conversion.
-
Choice of Solvent: High-boiling point solvents are essential for maintaining the required temperature for thermal cyclization. Dowtherm A and diphenyl ether are standard choices.[1] Ensure the solvent is of sufficient purity and is not contributing to side reactions.
Question 3: My mass spectrometry analysis shows a peak corresponding to a decarboxylated product. What is this side product and how can I avoid its formation?
Answer:
A common side product in the Gould-Jacobs synthesis is the decarboxylated 4-hydroxyquinoline.[1] This occurs when the 3-cyano group is lost, particularly under high-pressure and high-temperature conditions.
To minimize the formation of this byproduct:
-
Carefully Control Reaction Temperature: While high temperatures are necessary for cyclization, excessive heat can promote decarboxylation. It is a delicate balance that may require optimization for your specific substrate.
-
Monitor Pressure in Sealed Systems: If you are using microwave synthesis in a sealed vessel, monitor the internal pressure. High pressures can favor decarboxylation. Reducing the temperature or using a vessel with a higher pressure tolerance may be necessary.[1]
Question 4: I am observing an unexpected peak in my NMR that I suspect is a different quinoline derivative. What could it be?
Answer:
While less common, the formation of other quinoline-based impurities is possible. One potential side product is a 4-ethoxyquinoline derivative. This can occur if there is residual ethanol from the initial condensation step and a strong base (like sodium hydride, which is sometimes used in related syntheses) is present. The sodium hydride can react with ethanol to form sodium ethoxide, which can then act as a nucleophile.[3]
To avoid this:
-
Ensure Complete Removal of Ethanol: After the initial condensation, ensure all ethanol is removed before proceeding to the next step, especially if a strong base is to be used.
-
Use Anhydrous Conditions: If using reagents that are sensitive to protic solvents, ensure your reaction is carried out under strictly anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most versatile and fundamental method is the Gould-Jacobs reaction.[4] This involves the condensation of an aniline with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile, to form an intermediate which is then thermally cyclized to the 4-hydroxyquinoline ring system.[4]
Q2: What are the typical reaction conditions for the Gould-Jacobs synthesis?
A2: The initial condensation is typically carried out by heating the aniline and the malonate derivative, often neat, at temperatures between 100-130°C.[1] The subsequent cyclization requires much higher temperatures, usually around 250°C, and is conducted in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] Microwave-assisted synthesis is also a viable option and can offer advantages in terms of reaction time and yield.[1]
Q3: How can I purify the final this compound product?
A3: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.[1] Column chromatography can also be employed if recrystallization does not provide sufficient purity.[5]
Q4: Can substituents on the starting aniline affect the reaction?
A4: Yes, the electronic nature of the substituents on the aniline ring can influence the cyclization step. Generally, anilines with electron-donating groups are more reactive and tend to give better yields in the Gould-Jacobs reaction.[4]
Data Presentation
The following table summarizes the effect of reaction conditions on the Gould-Jacobs synthesis of a 4-hydroxyquinoline-3-carboxylate, a close analog and precursor to the target molecule. This data can serve as a guide for optimizing the synthesis of this compound.
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Microwave | 250 | 1 | 1 | [2] |
| 2 | Microwave | 300 | 1 | 37 | [2] |
| 3 | Microwave | 250 | 10 | 11 | [2] |
| 4 | Microwave | 300 | 5 | 28 | [2] |
| 5 | Microwave | 300 | 5 (optimized) | 47 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and (ethoxymethylene)malononitrile (1.0-1.2 eq). Heat the mixture at 110-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[1]
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and (ethoxymethylene)malononitrile (1.0-1.2 eq).
-
Microwave Irradiation: Heat the mixture in a microwave reactor to the desired temperature (e.g., 250-300°C) for the optimized reaction time (typically a few minutes).[2] Monitor the internal pressure of the vessel.
-
Work-up and Purification: After cooling the vessel to room temperature, the precipitated product can be filtered and washed with a cold solvent such as acetonitrile.[2] The product can then be dried under vacuum. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Conrad-Limpach Quinolone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Conrad-Limpach reaction for the synthesis of quinolones.
Frequently Asked Questions (FAQs)
Q1: What is the Conrad-Limpach reaction and what is it used for?
The Conrad-Limpach synthesis is a chemical reaction used to produce 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer) from the condensation of anilines with β-ketoesters.[1][2][3] The reaction typically proceeds in two stages: the initial formation of a Schiff base (an enamine intermediate), followed by a high-temperature thermal cyclization.[2] This method is a cornerstone in the synthesis of the quinoline nucleus, a structural motif present in many biologically active compounds and pharmaceuticals.[4]
Q2: I am getting a very low yield in my Conrad-Limpach reaction. What are the most common causes?
Low yields in the Conrad-Limpach synthesis are frequently linked to the reaction conditions, especially during the thermal cyclization step.[5] Key factors include:
-
Inadequate Reaction Temperature: The cyclization step requires high temperatures, often around 250°C, to proceed efficiently.[1][2][6] Insufficient heat can lead to an incomplete reaction.
-
Improper Solvent Choice: The use of a high-boiling, inert solvent is critical for achieving good yields.[1][5] Running the reaction neat (without a solvent) often results in moderate to low yields.[1]
-
Reaction Atmosphere: Sensitivity to air or moisture can lead to degradation or side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
-
Purity of Reagents: Contaminants in the aniline or β-ketoester can interfere with the reaction.[6]
Q3: My reaction is producing the wrong isomer. Instead of the desired 4-hydroxyquinoline, I am getting a 2-hydroxyquinoline. Why is this happening?
The formation of a 2-hydroxyquinoline isomer is characteristic of the Knorr quinoline synthesis, a competing reaction pathway.[5][7] The regioselectivity of the initial condensation step is highly dependent on the reaction temperature:
-
Lower Temperatures (e.g., Room Temperature): At lower temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group of the β-ketoester. This leads to the formation of the β-aminoacrylate intermediate, which upon cyclization yields the desired 4-hydroxyquinoline (Conrad-Limpach product).[1][8]
-
Higher Temperatures (e.g., ~140°C): At elevated temperatures, the reaction is under thermodynamic control. The aniline attacks the less reactive ester group, forming a β-keto acid anilide. This intermediate then cyclizes to produce the 2-hydroxyquinoline (Knorr product).[1][3]
Q4: How can I effectively isolate my 4-hydroxyquinoline product from the high-boiling solvent?
Isolating the product from high-boiling solvents like mineral oil or Dowtherm A can be challenging.[4][5] Standard distillation is often impractical. A common and effective method is precipitation followed by filtration:
-
Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Add a non-polar solvent, such as hexanes, to further induce precipitation of the product while keeping the high-boiling reaction solvent in solution.[5][6]
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.
-
The crude product can then be further purified by recrystallization.[5]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 4-Hydroxyquinoline
| Possible Cause | Troubleshooting Step |
| Insufficient Cyclization Temperature | The cyclization of the enamine intermediate is the rate-determining step and requires high temperatures, typically around 250°C.[1][2] Ensure your heating apparatus (e.g., heating mantle, sand bath) can consistently and safely reach this temperature. Use a high-temperature thermometer for accurate monitoring.[6] |
| Inappropriate Solvent | The choice of solvent significantly impacts the reaction yield. High-boiling, inert solvents are crucial.[1][5] If yields are low, consider switching to a solvent with a higher boiling point. Mineral oil and Dowtherm A are common choices.[4][5] Studies have shown a direct correlation between the solvent's boiling point and the reaction yield.[4] |
| Atmospheric Contamination | The reaction may be sensitive to air or moisture.[6] Purge the reaction vessel with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction. |
| Incomplete Intermediate Formation | The initial condensation to form the Schiff base may be incomplete. This step is often catalyzed by a strong acid like HCl or H₂SO₄.[1][6] Ensure proper catalytic conditions in the first step of the reaction. |
Data Presentation: Effect of Solvent on Reaction Yield
The yield of the Conrad-Limpach reaction is highly dependent on the boiling point of the solvent used for the thermal cyclization.[4] Higher boiling points generally lead to better yields.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 42 |
| Ethyl Benzoate | 212 | 48 |
| 1,2,4-Trichlorobenzene | 214 | 62 |
| 2-Nitrotoluene | 222 | 60 |
| Propyl Benzoate | 231 | 55 |
| Isobutyl Benzoate | 241 | 63 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 264 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[4]
Experimental Protocols
General Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the enamine intermediate. Water is a byproduct of this step. In some procedures, the intermediate is isolated, while in others, the reaction proceeds directly to the next step.
Step 2: Thermal Cyclization
-
To the crude enamine intermediate, add a high-boiling inert solvent (e.g., mineral oil, Dowtherm A).
-
Equip the flask with a condenser and a high-temperature thermometer.
-
Begin vigorous stirring and flush the system with an inert gas (e.g., nitrogen or argon).[6]
-
Maintain this temperature for 30-60 minutes, continuing to monitor the reaction by TLC if feasible.[6]
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
Once cooled, the product may precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes to facilitate further precipitation.[5][6]
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid extensively with the hydrocarbon solvent to remove the high-boiling reaction solvent.
-
Dry the solid product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent.
Visualizations
Reaction Pathway Diagram
Caption: General workflow of the Conrad-Limpach reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Regioselectivity: Conrad-Limpach vs. Knorr Synthesis
Caption: Temperature dependence of regioselectivity in the reaction.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. scribd.com [scribd.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Technical Support Center: Microwave Synthesis of 4-Hydroxyquinoline-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the microwave-assisted synthesis of 4-Hydroxyquinoline-3-carbonitrile. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound?
Microwave-assisted organic synthesis offers several key advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and potentially higher product yields due to minimized byproduct formation.[1][2] The direct and efficient heating of the reaction mixture can also lead to cleaner reaction profiles, simplifying subsequent purification steps.[1] Furthermore, microwave synthesis is generally more energy-efficient, aligning with the principles of green chemistry.[1]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in the microwave synthesis of 4-hydroxyquinoline derivatives can stem from several factors. Optimization of reaction parameters is crucial. Key areas to investigate include:
-
Reaction Temperature and Time: Increasing the reaction temperature does not always lead to better yields and can sometimes cause a decrease.[3] It is essential to perform a systematic optimization of both temperature and reaction time. For instance, in some cases, increasing the reaction time at a moderate temperature has shown a small increase in yield, while longer times may not lead to further improvement.[3]
-
Choice of Base and Reagent Equivalents: The type and amount of base can significantly impact the reaction outcome. Strong bases like sodium methoxide have been used, and adjusting the equivalents of both the base and other reactants, such as ethyl oxalate, can lead to improved yields.[3]
-
Solvent Selection: Polar solvents are crucial for efficient microwave heating due to the dipolar polarization mechanism.[4] The choice of solvent can affect the reaction rate and yield. Experimenting with different polar solvents is recommended.
-
Catalyst Choice: The use of a catalyst can dramatically enhance reaction efficiency. Bismuth(III) chloride (BiCl3) has been shown to be a promising Lewis acid catalyst, providing significant improvements in yield and reductions in reaction time.[4] Other catalysts like proline have also been successfully employed.[5][6]
Q3: I am observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common issue that can be addressed by fine-tuning the reaction conditions. The rapid and precise temperature control offered by microwave synthesis can help minimize the formation of unwanted side products.[1] At lower temperatures, the formation of certain by-products might be more prevalent, and increasing the temperature can sometimes reduce their formation.[7] Careful selection of the catalyst and solvent can also improve the selectivity of the reaction, leading to a cleaner product profile.
Q4: What are some recommended starting conditions for the synthesis?
Based on related syntheses of 4-hydroxyquinolone analogues, a good starting point would be the condensation of a suitable β-enaminone with a reagent like diethyl malonate under microwave irradiation.[4] The use of a catalyst, such as 20 mol% BiCl3, in a polar solvent like ethanol has proven effective.[4] Typical reaction times can be as short as 8-20 minutes.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Suboptimal reaction temperature or time.- Inappropriate solvent for microwave absorption.- Incorrect choice or amount of base/catalyst.- Low purity of starting materials. | - Systematically vary the temperature and irradiation time.[3]- Test a range of polar solvents (e.g., EtOH, THF, DMF).[1][4]- Screen different catalysts (e.g., BiCl3, proline) and optimize their loading.[4][5]- Titrate and optimize the equivalents of the base.[3]- Ensure the purity of all reagents before use. |
| Formation of Multiple Byproducts | - Reaction temperature is too high or too low.- Prolonged reaction time leading to decomposition or side reactions.- Non-optimal catalyst or solvent leading to poor selectivity. | - Optimize the reaction temperature; sometimes a lower temperature can be more selective.[7]- Monitor the reaction progress using TLC to determine the optimal reaction time and avoid over-exposure to microwaves.[1]- Experiment with different catalysts and solvents to improve reaction selectivity.[4] |
| Reaction Mixture Charring or Decomposing | - "Hot spots" due to inefficient stirring.- excessively high microwave power or temperature.- Highly absorbing solvent leading to runaway temperatures. | - Ensure vigorous and continuous stirring throughout the reaction.[8]- Reduce the microwave power setting and carefully control the reaction temperature.[8]- Consider using a less microwave-absorbent solvent or a co-solvent system. |
| Difficulty in Product Purification | - Presence of closely related byproducts.- Unreacted starting materials co-eluting with the product. | - Optimize reaction conditions to minimize byproduct formation.[1]- Employ different purification techniques such as recrystallization or column chromatography with various solvent systems.[1]- Ensure the reaction goes to completion by monitoring with TLC.[1] |
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general methodology for the synthesis of similar 4-hydroxyquinolone analogues can be adapted.
General Protocol for BiCl3-Catalyzed Microwave Synthesis of 4-Hydroxy-2-quinolone Analogues [4]
-
Reactant Preparation: In a suitable microwave reactor vessel, combine the appropriate β-enaminone (1 mmol) and diethyl malonate.
-
Solvent and Catalyst Addition: Add ethanol as the solvent and bismuth(III) chloride (BiCl3, 20 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for the optimized time (e.g., 8 minutes), maintaining the optimized temperature.
-
Work-up and Purification: After cooling, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Catalyst and Reaction Time for a Model Reaction under Microwave Irradiation [4]
| Entry | Catalyst (20%) | Time (min) | Yield (%) |
| 1 | BiCl3 | 8 | 48 |
| 2 | Zn(OOCCH3)2 | 8 | 35 |
| 3 | SiO2 | 15 | 29 |
| 4 | K-10 | 16 | 24 |
| 5 | ZnCl2 | 9 | 40 |
| 6 | CsI | 10 | 35 |
| 7 | CuBr | 10 | 38 |
| 8 | AgNO3 | 11 | 40 |
Table 2: Influence of Base and Reagent Equivalents on Yield [3]
| Entry | Base | Base Equivalents | Ethyl Oxalate Equivalents | Yield (%) |
| 1 | K2CO3 | - | - | 14 |
| 2 | NaOMe | - | - | Similar to entry 1 |
| 3 | NaOMe | Increased | Increased | Improved |
| 6 | NaOMe | 2 | 3 | 21 |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of 4-Hydroxyquinoline-3-carbonitrile Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Hydroxyquinoline-3-carbonitrile.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the production of this compound, particularly during the transition from laboratory to larger-scale synthesis.
Q1: We are observing a significant decrease in yield when scaling up the synthesis of this compound. What are the primary causes and how can we mitigate this?
A decrease in yield during scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations, which become more pronounced in larger reaction vessels.
-
Issue: Inefficient mixing in large reactors can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of side products and impurities.
-
Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity. A controlled, gradual addition of reagents using a syringe pump or dropping funnel can help manage the reaction exotherm and maintain a consistent temperature.
-
Issue: Inadequate heat removal can lead to thermal runaway, causing degradation of both reactants and the final product.
-
Solution: Employ a jacketed reactor with a circulating cooling system. For highly exothermic steps, consider a reactor with a higher surface-area-to-volume ratio or the use of internal cooling coils.
Q2: During the work-up of our large-scale synthesis, we are facing difficulties with product isolation and obtaining a consistent crystalline form. What could be the problem?
Product isolation and crystallization can be more challenging at a larger scale.
-
Issue: "Oiling out" of the product instead of crystallization. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the compound or if the cooling process is too rapid.
-
Solution: Select a recrystallization solvent with a lower boiling point. Ensure a slow, controlled cooling process to allow for proper crystal formation. Seeding the solution with a small amount of pure product can also induce crystallization.
-
Issue: Poor recovery of the purified product after recrystallization.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the product to ensure the solution is saturated. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q3: We are observing the formation of significant impurities during the reaction. What are the likely side reactions?
The synthesis of this compound can be prone to several side reactions, especially under harsh conditions.
-
Issue: Polymerization of starting materials or intermediates, leading to tar formation. This is often exacerbated by high temperatures and strong acidic or basic conditions.
-
Solution: Optimize the reaction temperature and consider using a milder catalyst. A moderator, such as ferrous sulfate in certain quinoline syntheses, can help control exothermic reactions and reduce charring.
-
Issue: Incomplete cyclization, resulting in the presence of the intermediate, 2-((cyanophenyl)amino)acrylate derivative.
-
Solution: Ensure sufficient reaction time and optimal temperature for the cyclization step. The choice of a high-boiling point solvent can be critical for driving the reaction to completion.
-
Issue: Hydrolysis of the nitrile group to a carboxylic acid or amide under acidic or basic work-up conditions, particularly at elevated temperatures.
-
Solution: Perform the work-up under neutral or mildly acidic/basic conditions at a controlled, lower temperature.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
| Parameter | Lab-Scale (10 g) | Pilot Scale (500 g) | Key Considerations for Scale-Up |
| Reaction Vessel | 250 mL Round-bottom flask | 10 L Jacketed glass reactor | Ensure adequate mixing and heat transfer. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Mechanical stirring is crucial for homogeneity. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed system with fluid circulator | Precise temperature control is critical. |
| Reagent Addition | Manual addition | Controlled addition via pump | Prevents exotherm and side reactions. |
| Work-up | Quench with water, multiple extractions with ethyl acetate | Calculated quench, phase split, and single extraction | Phase splits are more efficient at larger scales. |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is more economical for large quantities. |
| Typical Yield | 80-90% | 65-75% | A decrease is expected, but significant drops indicate process issues. |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Cause | Recommended Action |
| Unreacted 2-Aminobenzonitrile | Insufficient reaction time or temperature in the initial condensation step. | Increase reaction time and/or temperature for the condensation step. |
| Intermediate (2-((cyanophenyl)amino)acrylate) | Incomplete cyclization. | Increase temperature and/or reaction time for the cyclization step. Consider a higher boiling point solvent. |
| Polymeric Byproducts (Tar) | Excessive temperature, highly concentrated reagents. | Optimize reaction temperature, control reagent addition rate. |
| 4-Hydroxyquinoline-3-carboxamide | Hydrolysis of the nitrile group during work-up. | Maintain neutral pH and lower temperature during work-up and isolation. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on a modified Gould-Jacobs reaction, starting from 2-aminobenzonitrile.
Step 1: Condensation
-
In a suitably sized reactor equipped with a mechanical stirrer, condenser, and dropping funnel, add 2-aminobenzonitrile (1.0 eq) and a suitable solvent such as toluene.
-
Heat the mixture to a gentle reflux.
-
Slowly add diethyl ethoxymethylenemalonate (1.1 eq) to the refluxing mixture over 1-2 hours.
-
Continue to reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. The intermediate product may precipitate. If so, it can be filtered, washed with a non-polar solvent like hexane, and dried.
Step 2: Cyclization
-
In a high-temperature reactor, add the dried intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 240-250°C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or HPLC until the intermediate is consumed.
-
Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane to precipitate the crude product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum.
Step 3: Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent such as ethanol, isopropanol, or a mixture of DMF and water.
-
If the solution is colored, treat with activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield in Scale-Up.
Technical Support Center: 4-Hydroxyquinoline-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete reaction due to insufficient heating or reaction time in the cyclization step. - Low reactivity of the starting aniline derivative. - Decomposition of starting materials or product at excessively high temperatures. | - Ensure the cyclization temperature is optimal (typically high, >200 °C, when using solvents like diphenyl ether or Dowtherm A).[1][2] - For less reactive anilines (e.g., those with electron-withdrawing groups), consider using a catalyst or extending the reaction time. - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature to avoid degradation. |
| Presence of Unreacted Starting Materials | - Incomplete reaction. - Inefficient purification. | - Increase reaction time and/or temperature. - Purify the crude product using column chromatography. A typical eluent system for quinoline derivatives is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[3] |
| Formation of Colored Impurities | - Incomplete removal of colored byproducts from the synthesis. - Oxidation of the 4-hydroxyquinoline product. | - During recrystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before filtration.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - Presence of significant impurities lowering the melting point of the mixture. | - Switch to a lower-boiling point solvent or use a different solvent system. - Purify the crude product by column chromatography before recrystallization to remove significant impurities.[3] |
| Formation of Side-Products (e.g., Bisquinolines) | - In certain reaction conditions, particularly in the presence of aldehydes and amines (as in a Mannich-type reaction), dimerization can occur.[4] | - Carefully control the stoichiometry of reactants. - Optimize the reaction temperature and solvent. For instance, a change in solvent from toluene or 1,4-dioxane to dichloromethane has been noted to influence the formation of side products in related reactions.[4] |
| Incomplete Cyclization in Gould-Jacobs Synthesis | - The thermal cyclization step is a critical and often challenging part of the Gould-Jacobs reaction, requiring high temperatures. | - Use a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperature for cyclization.[1][2] - Microwave irradiation can be an effective alternative to conventional heating to promote cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Gould-Jacobs reaction is a widely recognized and versatile method for synthesizing 4-hydroxyquinoline derivatives.[5][6][7][8] This reaction involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.
Q2: What are the typical starting materials for the Gould-Jacobs synthesis of this compound?
The synthesis typically starts with an aniline and a diethyl ethoxymethylenemalonate (EMME) derivative.[8] The subsequent cyclization of the intermediate, followed by potential modification of the 3-position substituent, leads to the desired product.
Q3: My cyclization step in the Gould-Jacobs reaction is not working well. What can I do?
The cyclization step is often the most challenging and requires high temperatures.[7] Using a high-boiling point solvent like diphenyl ether or Dowtherm A is crucial.[1][2] Alternatively, microwave-assisted synthesis has been shown to be effective in driving this reaction.
Q4: How can I purify the crude this compound?
Common purification methods include recrystallization and column chromatography.[9][10] For recrystallization, solvents like ethanol are often used.[8] For column chromatography, a silica gel stationary phase with a gradient of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvents is a good starting point.[3]
Q5: I am observing a byproduct that is not my desired product. What could it be?
Side reactions can occur. For instance, if there are aldehydes present, a Knoevenagel condensation might occur instead of the intended reaction.[4] Another possibility is the formation of bisquinoline derivatives.[4] Characterization by NMR and mass spectrometry is essential to identify the structure of the impurity and adjust the reaction conditions accordingly.
Experimental Protocols
General Protocol for Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylate Intermediate
This protocol is a generalized procedure based on the Gould-Jacobs reaction, which is a foundational method for creating the 4-hydroxyquinoline core.
-
Condensation: A mixture of the appropriately substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1 equivalent) is heated, often neat or in a suitable solvent, at a temperature ranging from 100-140°C. The reaction is monitored by TLC until the starting aniline is consumed.
-
Cyclization: The intermediate from the condensation step is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A. The mixture is then heated to a high temperature (typically 240-260°C) to induce cyclization. The reaction is continued for a short period (e.g., 15-30 minutes) and monitored for the formation of the 4-hydroxyquinoline product.
-
Work-up and Purification: After cooling, the reaction mixture is often diluted with a hydrocarbon solvent (like hexane) to precipitate the crude product. The solid is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][2][8]
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification process.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for 4-Hydroxyquinoline-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Hydroxyquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is typically synthesized through a multi-step process. A common and effective route starts from 2-aminobenzonitrile. This method involves the N-alkylation of 2-aminobenzonitrile with a suitable three-carbon synthon, followed by an intramolecular Thorpe-Ziegler cyclization to yield 4-aminoquinoline-3-carbonitrile. The final step is the hydrolysis of the 4-amino group to the desired 4-hydroxy functionality. Other classical methods like the Conrad-Limpach or Gould-Jacobs reactions, which are used for the synthesis of 4-hydroxyquinolines, may also be adapted.
Q2: Why is the Thorpe-Ziegler cyclization a key step in this synthesis?
A2: The Thorpe-Ziegler cyclization is a powerful method for forming a new carbon-carbon bond to create a cyclic ketone, or in this case, a cyclic enamine. It is particularly well-suited for the synthesis of 4-aminoquinoline-3-carbonitrile from a dinitrile precursor, 2-(cyanoethylamino)benzonitrile. This intramolecular reaction is base-catalyzed and leads to the formation of the quinoline ring system with the desired nitrile and amino functionalities in place for the final hydrolysis step.
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are critical for a successful synthesis. In the N-alkylation step, the choice of base and solvent is important to ensure selective mono-alkylation and prevent side reactions. For the Thorpe-Ziegler cyclization, the choice of a strong, non-nucleophilic base and anhydrous reaction conditions are crucial for high yields. The temperature and reaction time for the cyclization must be carefully optimized to ensure complete reaction without degradation of the product. Finally, the conditions for the hydrolysis of the 4-amino group (acid or base concentration, temperature, and time) will determine the efficiency of the conversion to the final product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the molecular weight of the products and byproducts.
Experimental Protocols
Synthesis of 4-Aminoquinoline-3-carbonitrile via Thorpe-Ziegler Cyclization
This protocol is based on the synthesis of 4-aminoquinoline scaffolds from substituted anthranilonitriles.
Step 1: N-Alkylation of 2-Aminobenzonitrile
-
Materials: 2-aminobenzonitrile, 3-bromopropanenitrile, potassium tert-butoxide (t-BuOK), anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzonitrile in anhydrous DMF.
-
Add potassium tert-butoxide (t-BuOK) portion-wise at room temperature with stirring.
-
To this mixture, add 3-bromopropanenitrile dropwise.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(cyanoethylamino)benzonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Thorpe-Ziegler Cyclization to 4-Aminoquinoline-3-carbonitrile
-
Materials: 2-(cyanoethylamino)benzonitrile, tert-Butyllithium (t-BuLi), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the purified 2-(cyanoethylamino)benzonitrile in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of t-BuLi in pentane or heptane dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 4-aminoquinoline-3-carbonitrile by column chromatography or recrystallization.
-
Hydrolysis of 4-Aminoquinoline-3-carbonitrile
-
Materials: 4-aminoquinoline-3-carbonitrile, aqueous hydrochloric acid or sodium hydroxide solution.
-
Procedure (Acidic Hydrolysis):
-
Suspend 4-aminoquinoline-3-carbonitrile in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution with a base (e.g., aqueous NaOH) to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of N-alkylated product | 1. Inactive base (t-BuOK).2. Wet solvent (DMF).3. Low reaction temperature or insufficient reaction time. | 1. Use a fresh, unopened container of t-BuOK.2. Ensure DMF is anhydrous.3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required. |
| Formation of dialkylated byproduct | 1. Excess alkylating agent.2. High concentration of base. | 1. Use a stoichiometric amount or a slight excess of 3-bromopropanenitrile.2. Add the base portion-wise to control the reaction. |
| Incomplete Thorpe-Ziegler cyclization | 1. Insufficiently strong base.2. Presence of moisture in the reaction.3. Low reaction temperature or insufficient time. | 1. Ensure the t-BuLi solution is not expired and has been properly stored.2. Use flame-dried glassware and anhydrous solvents.3. Maintain the reaction at -78 °C during the addition of t-BuLi and allow it to warm to room temperature overnight. |
| Low yield of this compound during hydrolysis | 1. Incomplete hydrolysis of the 4-amino group.2. Degradation of the product under harsh hydrolysis conditions. | 1. Increase the reaction time or the concentration of the acid/base.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider using milder hydrolysis conditions (e.g., lower temperature, different acid/base). |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or byproducts.2. Poor solubility of the product. | 1. Optimize the reaction conditions to minimize byproducts. Use column chromatography with an appropriate solvent system for purification.2. Recrystallize from a suitable high-boiling solvent or a solvent mixture. |
Data Presentation
Currently, there is a lack of comprehensive, directly comparable quantitative data for the synthesis of this compound in the public domain. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific setup. The following table provides a template for recording and comparing experimental results.
| Entry | Base (N-Alkylation) | Solvent (Cyclization) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK | THF | -78 to RT | 12 | Data to be filled by the user |
| 2 | NaH | Dioxane | 25 | 24 | Data to be filled by the user |
| 3 | LiHMDS | Toluene | -78 to RT | 12 | Data to be filled by the user |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
Technical Support Center: 4-Hydroxyquinoline-3-carbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyquinoline-3-carbonitrile reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up procedure of this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product: The reagents or the product might be sensitive to the reaction conditions. | Ensure the quality and purity of starting materials. Use dry solvents and an inert atmosphere if reagents are sensitive to moisture or air. | |
| Suboptimal work-up procedure: The product may be lost during extraction or washing steps. | Carefully check the pH during acid-base extractions to ensure the product is in the desired layer. Minimize the number of extraction and washing steps. | |
| Product is an Oil or Gummy Solid | Presence of impurities: Residual solvent or by-products can prevent crystallization. | Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, column chromatography is recommended for purification. |
| Incorrect solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization. | Test a range of solvents for recrystallization. Good starting points for quinoline derivatives include methanol, ethanol, or mixtures like ethanol/water.[1] | |
| Colored Impurities in Final Product | Formation of colored by-products: High reaction temperatures can sometimes lead to the formation of colored impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and colored impurities.[1] |
| Air oxidation: Some quinoline derivatives can be susceptible to air oxidation, leading to coloration. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Difficulty in Purification by Column Chromatography | Poor separation of product from impurities: The chosen eluent system may not be optimal. | Optimize the eluent system using TLC before running the column. A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate) is a common starting point.[1] |
| Product streaking on the column: The product may be too polar for the chosen stationary phase or eluent. | Add a small amount of a more polar solvent like methanol to the eluent system. Alternatively, consider using a different stationary phase like alumina. | |
| Presence of Carboxylic Acid Impurity | Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[2][3][4] | Perform the work-up at lower temperatures if possible. If the reaction is conducted under acidic or basic conditions, neutralize the reaction mixture promptly upon completion. The carboxylic acid impurity can often be removed by careful acid-base extraction or by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a this compound synthesis reaction?
A1: A typical work-up procedure involves quenching the reaction, followed by extraction and purification. After cooling the reaction mixture to room temperature, it is often poured into water or a saturated aqueous solution of ammonium chloride. The crude product is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. For 4-hydroxyquinoline derivatives, common solvents to test are ethanol, methanol, acetone, or solvent mixtures like ethanol-water.[1] You can perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, often a mixture of petroleum ether and ethyl acetate (e.g., in a 7:3 or 1:1 ratio), can be used to separate the starting materials from the product.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time.
Q4: My final product has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities can often be removed by treating a hot solution of your crude product with activated charcoal. Dissolve the crude product in a suitable solvent, heat the solution, add a small amount of activated charcoal, and maintain the heat for a few minutes while swirling. Then, perform a hot filtration to remove the charcoal. The purified product should crystallize from the filtrate upon cooling.[5]
Q5: I suspect the nitrile group in my product has been hydrolyzed to a carboxylic acid. How can I confirm this and purify my product?
A5: The presence of a carboxylic acid can often be detected by techniques like Infrared (IR) spectroscopy (a broad O-H stretch) or by a change in solubility in basic aqueous solutions. To purify the nitrile from the carboxylic acid by-product, you can use acid-base extraction. Dissolve the mixture in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its salt, while the nitrile will remain in the organic layer. After separation, you can recover your nitrile product from the organic layer.
Experimental Protocols
General Work-up and Recrystallization Protocol
-
Quenching and Extraction:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Recrystallization:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid dissolves completely.[1]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Column Chromatography Protocol
-
Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
-
Column Packing:
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a solvent system of low polarity (e.g., 9:1 petroleum ether:ethyl acetate), as determined by prior TLC analysis.
-
Collect fractions and monitor their composition using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
References
Technical Support Center: Crystallization of 4-Hydroxyquinoline-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of 4-Hydroxyquinoline-3-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes | Troubleshooting Steps |
| No Crystal Formation | I have prepared a solution of my compound, but no crystals have formed after an extended period. What could be the issue? | 1. Supersaturation not reached: The solution may not be sufficiently concentrated. 2. Inappropriate solvent: The compound is too soluble in the chosen solvent.[1] 3. Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1] 4. Lack of nucleation sites: A very smooth and clean crystallization vessel may not provide surfaces for initial crystal formation.[1] | 1. Induce Nucleation: Gently scratch the inside of the vessel with a glass rod or add a seed crystal of pure this compound.[1] 2. Increase Supersaturation: Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool slowly.[1] 3. Solvent System Change: Consider using a different solvent or a solvent/anti-solvent system. |
| Low Crystal Yield | My crystallization produced a very small amount of product. How can I improve the yield? | 1. Excessive solvent: Using too much solvent will keep more of the compound dissolved in the mother liquor. 2. Incomplete precipitation: The solution may not have been cooled sufficiently or for a long enough period. 3. Premature filtration: Filtering the crystals before crystallization is complete. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1] 2. Thorough Cooling: Ensure the solution is cooled in an ice bath to maximize precipitation before filtration.[1] 3. Second Crop: Concentrate the mother liquor to obtain a second crop of crystals. |
| Oiling Out | Instead of crystals, an oily substance has separated from the solution. What should I do? | 1. High impurity level: Significant amounts of impurities can lower the melting point of the mixture. 2. Rapid cooling: The solution is becoming supersaturated at a temperature above the compound's melting point. 3. Inappropriate solvent: The boiling point of the solvent may be too high. | 1. Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Purify Further: Consider a preliminary purification step like column chromatography before crystallization. |
| Formation of Fine Powder or Small Needles | A large amount of fine powder or very small needles crashed out of the solution upon cooling. Is this a problem? | 1. Too rapid cooling: This leads to rapid nucleation and the formation of small, often impure, crystals. 2. High level of supersaturation: The solution is too concentrated. | 1. Slow Down Cooling: Insulate the crystallization vessel to allow for slow cooling. Placing the flask in a warm water bath that is allowed to cool to room temperature overnight can be effective.[1] 2. Reduce Concentration: Add a small amount of extra solvent to the hot solution before cooling.[1] |
| Polymorphism | I have obtained crystals with different shapes and properties in separate crystallization experiments. What is happening? | Polymorphism: The compound is crystallizing in different crystal forms (polymorphs), which have different physical properties. This can be influenced by the solvent, temperature, and cooling rate. | 1. Solvent Selection: Experiment with a range of solvents with varying polarities.[1] 2. Control Temperature: Crystallize at different, controlled temperatures.[1] 3. Seeding: Use seed crystals of the desired polymorph to encourage its formation.[1] |
Data Presentation
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Very Low | Low | May be useful as an anti-solvent. |
| Methanol | High | Low to Moderate | High | A good candidate for recrystallization. |
| Ethanol | High | Low | High | A good candidate for recrystallization. |
| Acetone | Medium | Moderate | High | May be too good a solvent, leading to lower yields. |
| Acetonitrile | Medium | Moderate | High | Similar to acetone, may result in lower yields. |
| Ethyl Acetate | Medium | Low | Moderate to High | A potential recrystallization solvent. |
| Dichloromethane | Low | Moderate | High | Use with caution due to its volatility. |
| Toluene | Low | Very Low | Moderate | May be a good choice for slow crystallization. |
| Hexane/Heptane | Very Low | Insoluble | Very Low | Can be used as an anti-solvent. |
Experimental Protocols
The following is a detailed methodology for the recrystallization of this compound, adapted from general procedures for similar compounds.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests (as outlined in the table above), select a suitable solvent. For this protocol, we will use methanol.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of methanol and begin heating the mixture with stirring.
-
Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present or if the solution is colored (and requires charcoal treatment), perform a hot filtration.
-
Preheat a glass funnel and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Mandatory Visualization
Below are diagrams visualizing key workflows and logical relationships in the crystallization process.
Caption: A standard workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common crystallization issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 4-Hydroxyquinoline-3-carbonitrile, a significant scaffold in medicinal chemistry.[1][2] The methodologies detailed herein are essential for confirming the identity, purity, and structural integrity of this compound and its derivatives, which are pivotal in the development of new therapeutic agents. This document summarizes quantitative data, outlines experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of the analytical landscape for this important molecule.
Spectroscopic Methods of Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.
| Parameter | ¹H NMR | ¹³C NMR |
| Nucleus | Proton (¹H) | Carbon-13 (¹³C) |
| Information Provided | Proton environment, multiplicity (spin-spin coupling), integration (proton count) | Carbon skeleton, chemical shift |
| Typical Solvent | DMSO-d₆, CDCl₃ | DMSO-d₆, CDCl₃ |
| Reference Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to a range of 0-15 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to a range of 0-200 ppm.
-
A higher number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the solvent peak or an internal standard (TMS).
Visualization of NMR Analysis Workflow
References
Comparative ¹H NMR Analysis of 4-Hydroxyquinoline-3-carbonitrile and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-hydroxyquinoline-3-carbonitrile. Due to the limited availability of a fully assigned experimental spectrum for this specific compound in the public domain, this guide presents a comparative analysis based on the experimentally determined ¹H NMR data of the parent compound, 4-hydroxyquinoline, and provides predicted values for this compound. These predictions are grounded in the established principles of NMR spectroscopy and the known effects of substituents on the chemical shifts of aromatic protons. This guide also includes a detailed experimental protocol for the ¹H NMR analysis of quinoline derivatives and visual diagrams to illustrate key concepts and workflows.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectrum of quinoline and its derivatives is characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of the protons are highly sensitive to the nature and position of substituents on the quinoline ring.
The introduction of a cyano (-CN) group at the C-3 position of 4-hydroxyquinoline is expected to significantly influence the chemical shifts of the neighboring protons. The cyano group is a strong electron-withdrawing group, which will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm values).
Table 1: Comparison of Experimental ¹H NMR Data for 4-Hydroxyquinoline and Predicted Data for this compound in DMSO-d₆.
| Proton | 4-Hydroxyquinoline (Experimental) [1] | This compound (Predicted) | Rationale for Predicted Shift |
| OH | 11.91 (s, 1H) | ~12.0 - 12.5 (s, 1H) | The acidic proton of the hydroxyl group will likely experience minor changes. |
| H2 | 6.115 (d, J=7.4 Hz, 1H) | ~8.5 - 8.8 (s, 1H) | The H2 proton is expected to be significantly deshielded due to the strong electron-withdrawing effect of the adjacent cyano group at C3. The coupling with H3 is absent. |
| H5 | 8.167 (d, 1H) | ~8.2 - 8.4 (d, 1H) | Minor deshielding effect expected from the C3 substituent. |
| H6 | 7.358 (t, 1H) | ~7.4 - 7.6 (t, 1H) | Minimal impact from the C3 substituent. |
| H7 | 7.678 (t, 1H) | ~7.7 - 7.9 (t, 1H) | Minimal impact from the C3 substituent. |
| H8 | 7.970 (d, J=7.4 Hz, 1H) | ~8.0 - 8.2 (d, 1H) | Minor deshielding effect expected from the C3 substituent. |
Note: The predicted chemical shifts are estimates and the actual experimental values may vary. The coupling constants (J) for the aromatic protons in the benzene ring portion of the molecule are expected to be in the typical range for ortho- and meta-couplings.
Experimental Protocol for ¹H NMR Analysis
A standard protocol for the ¹H NMR analysis of quinoline derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of the quinoline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like -OH and -NH.[2]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Before acquiring the spectrum of the sample, the magnetic field homogeneity should be optimized by shimming on the lock signal of the deuterated solvent.
-
Standard acquisition parameters for a ¹H NMR experiment include:
-
A spectral width appropriate for aromatic compounds (e.g., 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
A pulse angle of 30-90 degrees.
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts (δ) of the signals are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
The integrals of the signals are determined to establish the relative number of protons corresponding to each resonance.
-
The coupling constants (J) are measured from the splitting patterns of the signals to provide information about the connectivity of the protons.
Visualizing Relationships and Workflows
Diagram 1: Substituent Effects on the Quinoline Ring
Caption: Effect of an EWG at C3 on proton chemical shifts.
Diagram 2: ¹H NMR Experimental Workflow
Caption: A typical workflow for ¹H NMR analysis.
References
Mass Spectrometry of 4-Hydroxyquinoline-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected mass spectrometric behavior of 4-Hydroxyquinoline-3-carbonitrile, a key intermediate in the synthesis of pharmacologically active molecules. Due to the limited availability of direct experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on the analysis of its core structures and analogous compounds. We also provide detailed experimental protocols for its analysis and a comparison with alternative analytical techniques.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and specific fragmentation patterns originating from its quinoline core and nitrile functional group. The fragmentation is predicted based on the known mass spectrometric behavior of 4-hydroxyquinoline and cyanophenols.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| [M+H]⁺ (m/z) | 171.05 |
| Key Fragment Ions (m/z) | 143, 115, 89 |
| Predicted Base Peak | 171 or 143 |
The predicted fragmentation pathway suggests initial protonation at the quinoline nitrogen. Subsequent fragmentation is expected to involve the loss of carbon monoxide (CO) from the hydroxylated ring, followed by the loss of hydrogen cyanide (HCN) from the nitrile group.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight, fragmentation pattern, quantification. | High sensitivity and specificity, suitable for complex matrices. | Requires specialized equipment and expertise. |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. | Provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, -C≡N, C=O). | Rapid and non-destructive. | Provides limited structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives. | High chromatographic resolution. | Requires derivatization for non-volatile compounds.[1] |
Experimental Protocols
The following protocols are recommended for the analysis of this compound using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix): Employ liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 171).
Caption: General workflow for the quantitative analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted data and detailed protocols offer a starting point for researchers to develop and validate their own analytical methods for this important synthetic intermediate.
References
A Comparative Guide to HPLC Purity Analysis of 4-Hydroxyquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-hydroxyquinoline-3-carbonitrile is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of two distinct HPLC methods for determining the purity of this compound, supported by experimental protocols and data.
Introduction to Analytical Challenges
This compound, a polar heterocyclic compound, presents unique challenges for traditional reversed-phase HPLC methods. Its polar nature can lead to poor retention on standard C18 columns, resulting in inadequate separation from polar impurities and co-elution with the solvent front. To address this, alternative stationary phases or chromatographic modes are often necessary to achieve optimal separation and accurate purity assessment. This guide compares a standard Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, an effective alternative for retaining and separating polar compounds.[1][2][3][4]
Comparative HPLC Methods
This section details two HPLC methods for the purity analysis of this compound. A summary of the chromatographic conditions is presented in Table 1.
Method A: Reversed-Phase HPLC (RP-HPLC)
A conventional RP-HPLC method using a C18 column is often the first approach for purity analysis due to its wide applicability.[3] However, for polar molecules like this compound, modifications to the mobile phase, such as using highly aqueous conditions and pH adjustments, are often required to achieve sufficient retention.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[2][3] This mode of separation is particularly well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.
Table 1: Comparative HPLC Method Parameters
| Parameter | Method A: RP-HPLC | Method B: HILIC |
| Column | C18, 4.6 x 150 mm, 5 µm | HILIC (Amide or Silica), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 95% to 50% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) and make up to the volume.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in the diluent, and make up to the volume.
HPLC Analysis Workflow
The general workflow for the HPLC analysis is depicted in the following diagram.
References
A Comparative Analysis of the Biological Activities of 4-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. While 4-Hydroxyquinoline-3-carbonitrile itself is principally utilized as a synthetic intermediate, its derivatives have garnered significant attention for their potential therapeutic applications. This guide provides a comparative analysis of the anticancer and antimicrobial activities of selected 4-hydroxyquinoline derivatives, presenting supporting experimental data and methodologies to aid in research and drug development endeavors.
Anticancer Activity: A Tale of Potency and Selectivity
Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes in cell proliferation and survival pathways.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative 4-hydroxyquinoline derivatives against various human cancer cell lines, with Doxorubicin, a standard chemotherapeutic agent, included for comparison. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3g | HCT116 (Colon) | 28.5 | Doxorubicin | - |
| A549 (Lung) | 33.4 | Doxorubicin | - | |
| PC3 (Prostate) | 41.8 | Doxorubicin | - | |
| MCF-7 (Breast) | 38.1 | Doxorubicin | - | |
| Compound 20 | Colo 320 (Colon, resistant) | 4.61 | - | - |
| Colo 205 (Colon, sensitive) | 2.34 | - | - | |
| Compound 13b | Colo 320 (Colon, resistant) | 4.58 | - | - |
| Colo 205 (Colon, sensitive) | 8.1 | - | - |
Data for compounds 3a, 3b, and 3g are from a study on modified 4-hydroxyquinolone analogues. The specific structures of these compounds are detailed in the source publication.[1][2] Data for compounds 20 and 13b are from a study on the synthesis of 4-hydroxyquinolines as potential cytotoxic agents.
Signaling Pathways in Anticancer Activity
Quinoline derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. A prominent mechanism is the inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] By blocking these pathways, these compounds can effectively halt cell growth and induce apoptosis.[3] Another key mechanism is the inhibition of topoisomerases, enzymes essential for DNA replication and repair.[3][4][5][6] Interference with topoisomerase function leads to DNA damage and subsequent cell death.[3][4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Targeting Bacterial Integrity
Certain derivatives of 4-hydroxyquinoline have also demonstrated promising activity against various bacterial strains, including those resistant to conventional antibiotics. Their mechanisms of action often involve the disruption of essential bacterial processes.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxyquinoline derivatives against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included for comparison.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 15 | S. aureus | 0.8 (µM) | Gentamicin | - |
| B. cereus | 1.61 (µM) | Ofloxacin | - | |
| Compound 3j | S. aureus | 125-500 | Ciprofloxacin | - |
| Quinoline-3-carbonitrile derivative C | E. coli | 4 | - | - |
Data for compound 15 is from a study on novel 2-sulfoether-4-quinolone scaffolds.[7] Data for compound 3j is from a study of new 4-hydroxy-2-quinolone analogs. Data for quinoline-3-carbonitrile derivative C is from a study on quinoline derivatives bearing a sulfonamide moiety.
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, the compounds induce lethal double-strand breaks in the bacterial DNA.[8] Additionally, some quinoline derivatives have been shown to disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 4-hydroxyquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Experimental Workflow Overview
The general workflow for evaluating the biological activity of 4-hydroxyquinoline derivatives involves a series of in vitro assays to determine their potency and preliminary mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 4-Hydroxyquinoline-3-carbonitrile and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Quinoline Scaffold
Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic compounds with significant therapeutic applications.[1] This versatile bicyclic heterocyclic scaffold is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. The quinoline core is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3]
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential of 4-Hydroxyquinoline-3-carbonitrile, this section summarizes the experimental data for several of its structurally related derivatives. The data is presented in tabular format to facilitate a clear comparison of their biological activities.
Anticancer Activity of 4-Hydroxyquinolone Analogues
The cytotoxic effects of various modified 4-hydroxyquinolone analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Modified 4-Hydroxyquinolone Analogues
| Compound ID | HCT116 (Colon Carcinoma) | A549 (Lung Carcinoma) | PC3 (Prostate Carcinoma) | MCF-7 (Breast Carcinoma) | Reference |
| 3g | 28.5 | 33.4 | - | - | [3] |
| Compound 2 | - | - | - | ACP-03 (Gastric): 1.92 | [1] |
| Compound 3 | - | - | - | ACP-03 (Gastric): 5.18 | [1] |
| Doxorubicin (Control) | - | - | - | MRC-5 (Normal): 0.274 | [1] |
Note: Lower IC50 values indicate greater potency.
Antimicrobial Activity of Quinolone Derivatives
The antimicrobial efficacy of quinolone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of 4-Hydroxy-2-quinolone Analogs and Other Quinolone Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Aspergillus flavus (Antifungal) | Reference |
| 3a (4-hydroxy-2-quinolone analog) | >100 | >100 | 70.97 ± 3.71 | [4] |
| 3j (brominated 4-hydroxy-2-quinolone analog) | 12.5 | >100 | 1.05 ± 0.08 | [4] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | - | [4] |
| Amphotericin B (Control) | - | - | 1.56 ± 0.05 | [4] |
| 7k (Polyhalobenzonitrile quinazolin-4(3H)-one derivative) | 0.8-3.3 | 0.8-3.3 | C. albicans: 0.8-3.3 | [5] |
| Nofloxacin (Control) | - | - | - | [5] |
Note: Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Synthesis and Potential Mechanisms
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a representative synthesis pathway for quinoline derivatives and a simplified signaling pathway potentially targeted by these compounds.
References
- 1. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 4-Hydroxyquinoline-3-carbonitrile Analogs: A Comparative Guide to Their Structure-Activity Relationships
The 4-hydroxyquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
Cytotoxic Activity of this compound Analogs
Derivatives of 4-hydroxyquinoline have been extensively investigated for their potential as anticancer agents. The introduction of various substituents on the quinoline ring system has led to the discovery of compounds with significant cytotoxic effects against a range of cancer cell lines. The following tables summarize the in vitro cytotoxic activity, reported as IC50 values, of several 4-hydroxyquinoline analogs.
Table 1: Cytotoxic Activity of 4-Hydroxyquinoline Analogs against Colon Cancer Cell Lines
| Compound | Chemical Modification | Cell Line | IC50 (µM) |
| 20 | Benzylidene derivative | Colo 320 (resistant) | 4.61[1] |
| 13b | Benzylidene derivative | Colo 320 (resistant) | 4.58[1] |
| 13a | Benzylidene derivative | Colo 320 (resistant) | 8.19[1] |
| 29 | Lactone derivative | Colo 320 (resistant) | 9.86[1] |
| 26 | Lactone derivative | Colo 320 (resistant) | 11[1] |
| 22 | Benzylidene derivative | Colo 320 (resistant) | 12.29[1] |
| 28 | Lactone derivative | Colo 320 (resistant) | 14.08[1] |
| 20 | Benzylidene derivative | Colo 205 (sensitive) | 2.34[1] |
| 13b | Benzylidene derivative | Colo 205 (sensitive) | 8.1[1] |
| 13a | Benzylidene derivative | Colo 205 (sensitive) | 11.86[1] |
| 22 | Benzylidene derivative | Colo 205 (sensitive) | 11.79[1] |
| 26 | Lactone derivative | Colo 205 (sensitive) | 12.63[1] |
| 21 | Benzylidene derivative | Colo 205 (sensitive) | 16.54[1] |
Table 2: Cytotoxic Activity of Modified 4-Hydroxyquinolone Analogs against Various Cancer Cell Lines
| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3g | 1.12 | 1.95 | 2.15 | 2.01 |
Data for Table 2 is derived from a study on modified 4-hydroxyquinolone analogues which showed promising IC50 values for compound 3g against the tested cell lines.[2]
The data suggests that modifications at the C2 and C3 positions of the 4-hydroxyquinoline core, such as the introduction of benzylidene and lactone moieties, significantly influence cytotoxic potency. Notably, some derivatives exhibit selective toxicity towards multidrug-resistant cancer cell lines.[1]
Antimicrobial Activity of this compound Analogs
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Analogs of this compound have been synthesized and evaluated for their activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency.
Table 3: Antibacterial Activity of Quinoline-3-carbonitrile Derivatives
| Compound | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) | S. typhimurium MIC (µg/mL) |
| QD1 | 16 | 32 | 16 | 32 |
| QD2 | 16 | 16 | 32 | 16 |
| QD3 | 32 | 32 | 64 | 32 |
| QD4 | 8 | 4 | 8 | 4 |
| QD5 | 16 | 32 | 32 | 16 |
| Ciprofloxacin | <1 | 2 | <1 | <1 |
The furan-substituted quinoline derivative (QD4) demonstrated the highest antibacterial activity among the tested compounds.[3]
The structure-activity relationship studies reveal that the nature of the substituent at the 4-position of the quinoline ring plays a crucial role in determining the antibacterial spectrum and potency. The furan-containing analog QD4 was identified as a particularly effective agent against both Gram-positive and Gram-negative bacteria.[3]
Kinase Inhibitory Potential
The quinoline core is a key feature of several approved kinase inhibitors used in cancer therapy. While specific SAR data for this compound analogs as kinase inhibitors is still emerging, the broader class of 4-anilinoquinoline-3-carbonitriles has been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. For instance, compound 44 (a 4-anilinoquinoline-3-carbonitrile derivative) exhibited an IC50 value of 7.5 nM against EGFR kinase. This highlights the potential of the this compound scaffold as a template for designing novel kinase inhibitors. Further exploration in this area is warranted to elucidate specific SAR trends.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and comparing the biological data.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the 4-hydroxyquinoline analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the antimicrobial compounds is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of the SAR Workflow
The process of establishing a structure-activity relationship is an iterative one. The following diagram illustrates a typical workflow for an SAR study.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
This guide highlights the significant therapeutic potential of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and develop next-generation drugs based on this versatile scaffold. Continued exploration of the SAR of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
References
The Unfolding Potency of Quinolines: A Comparative Analysis of Novel Derivatives in the Fight Against Bacterial Resistance
A deep dive into the antibacterial efficacy of recently developed quinoline derivatives reveals promising candidates for future antimicrobial therapies. This guide synthesizes data from multiple studies, offering a comparative look at their performance, outlining the experimental protocols used for their evaluation, and visualizing their mechanism of action.
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of new antibacterial agents. Quinolines, a class of heterocyclic aromatic organic compounds, have long been a cornerstone of antimicrobial chemotherapy. Their derivatives, particularly the fluoroquinolones, have seen widespread clinical use. However, increasing resistance to these established drugs has spurred intensive research into novel quinoline-based compounds with enhanced activity against resistant pathogens. This guide provides a comparative analysis of the antibacterial activity of several recently synthesized quinoline derivatives, drawing upon key findings from the scientific literature.
Comparative Antibacterial Activity
The antibacterial efficacy of newly synthesized quinoline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various novel quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in recent studies. Lower MIC values indicate greater antibacterial potency.
| Quinolone Derivatives | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | MRSA (Clinical Isolate) | VRE (Clinical Isolate) | Reference |
| Compound 3c | - | - | Comparable to oxacillin/ciprofloxacin | - | [1] |
| Hybrid 7b | 2 µg/mL | - | - | - | [2] |
| Hybrid 7h | 20 µg/mL | - | - | - | [2] |
| Compound 8 | - | >64 µg/mL (vancomycin-resistant) | 4 µg/mL (methicillin-resistant) | - | [3] |
| Compounds 4g, 4m | 7.81 µg/mL | - | - | - | [4] |
| Ciprofloxacin (Control) | - | - | - | - | [1] |
| Table 1: Comparative in vitro activity of quinoline derivatives against Gram-positive bacteria. |
| Quinolone Derivatives | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae | Reference |
| Compounds 2, 6 | Excellent (3.12 - 50 µg/mL) | Excellent (3.12 - 50 µg/mL) | - | [5][6][7] |
| Hybrid 7b | ≥50 µg/mL | - | >50% inhibition at 20 µg/mL | [2] |
| Compound 4 | Higher inhibitory activity than ciprofloxacin | - | - | [8] |
| Compound 6m | 400 µg/mL | - | - | [9] |
| Ciprofloxacin (Control) | - | - | - | [8] |
| Table 2: Comparative in vitro activity of quinoline derivatives against Gram-negative bacteria. |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11][12][13] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[13] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[14] The core mechanism of action is the conversion of these essential topoisomerases into toxic enzymes that fragment the bacterial chromosome.[10][11]
The following diagram illustrates the signaling pathway of quinolone antibacterial action.
Caption: Mechanism of antibacterial action of quinoline derivatives.
Experimental Protocols
The determination of the antibacterial activity of quinoline derivatives involves standardized in vitro assays. The most common method cited in the literature for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the quinoline derivative in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
The following diagram outlines the general workflow for determining the MIC using the broth microdilution method.
Caption: General workflow for MIC determination via broth microdilution.
Conclusion
The comparative data presented in this guide highlight the significant potential of novel quinoline derivatives as effective antibacterial agents. Several of the discussed compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The continued exploration of the vast chemical space around the quinoline scaffold is a promising strategy in the ongoing battle against antimicrobial resistance. Further in vivo studies and toxicological profiling will be crucial next steps in the development of these promising candidates into clinically viable drugs.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Comparative Analysis of 4-Hydroxyquinoline Derivatives' In Vitro Cytotoxicity
A detailed guide for researchers on the cytotoxic potential of 4-hydroxyquinoline derivatives, providing a comparative analysis of their performance against various cancer cell lines and outlining key experimental protocols.
Comparative Cytotoxicity of 4-Hydroxyquinoline Derivatives
The cytotoxic potential of various 4-hydroxyquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The data presented below, collated from multiple studies, highlights the varying degrees of cytotoxicity exhibited by different structural modifications of the 4-hydroxyquinoline core.
| Compound/Derivative | Chemical Modification | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | - | MCF-7 (Breast) | 7.5 (48h) | [1] |
| 2-phenylquinolin-4-amine (7a) | Phenyl and amine substitution | HT-29 (Colon) | 8.12 | [1] |
| Compound 20 | Benzylidene derivative | Colo 320 (Colon) | 4.61 | [2][3] |
| Compound 13b | Benzylidene derivative | Colo 320 (Colon) | 4.58 | [2][3] |
| Compound 13a | Benzylidene derivative | Colo 320 (Colon) | 8.19 | [2][3] |
| Compound 29 | Lactone derivative | Colo 320 (Colon) | 9.86 | [2][3] |
| Compound 26 | Lactone derivative | Colo 320 (Colon) | 11 | [2][3] |
| Compound 22 | Benzylidene derivative | Colo 320 (Colon) | 12.29 | [2][3] |
| Compound 28 | Lactone derivative | Colo 320 (Colon) | 14.08 | [2][3] |
| N-2-diphenyl quinolin-4-carboxamide (31) | Bulky aryl groups at positions 2 and 4 | Various | Potent | [4] |
| N-p-tolylquinolin-4-carboxamide (32) | Bulky aryl groups at positions 2 and 4 | Various | Potent | [4] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | Trifluoromethyl and dimethyl-pyrazolyl substitution | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [4] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | Trifluoromethyl and dimethyl-pyrazolyl substitution | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [4] |
| Quinoline derivatives A2, A3, A4 | Poly-functionalised dihydropyridine quinoline | A549 (Lung) | Dose-dependent | [5] |
Note: A lower IC50 value indicates higher cytotoxic potency. Some studies have highlighted that certain derivatives exhibit selective toxicity towards multidrug-resistant cancer cells.[2][3][6]
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays used in the evaluation of quinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the compounds.[3] Incubate for a specified period (e.g., 48 or 72 hours).[1][3]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.[3]
MTT Assay Workflow
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the integrity of the plasma membrane by quantifying the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the quinoline derivatives for the desired time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture (containing substrate and cofactor).
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.
Potential Signaling Pathways
While the precise mechanisms of action for many 4-hydroxyquinoline derivatives are still under investigation, studies on related compounds suggest the involvement of several key signaling pathways in their cytotoxic effects.
Apoptosis Induction: Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This can be initiated through various mechanisms, including the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[8]
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell growth and survival. Some quinoline-based inhibitors have been shown to target this pathway.[9]
Apoptosis Induction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Isomers of 4-Hydroxyquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of molecular isomers is paramount for identification, characterization, and the advancement of new chemical entities. This guide provides a comprehensive spectroscopic comparison of 4-hydroxyquinoline-3-carbonitrile and its key positional isomers, offering a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.
The subtle variation in the position of the hydroxyl (-OH) and cyano (-CN) groups on the quinoline scaffold gives rise to distinct electronic environments, resulting in unique spectroscopic fingerprints for each isomer. A critical aspect influencing the spectra of these compounds is the potential for keto-enol tautomerism, where the hydroxyquinoline (enol) form can exist in equilibrium with its quinolone (keto) tautomer. This phenomenon, particularly prominent in 2- and 4-hydroxyquinolines, significantly impacts their spectroscopic behavior, especially in different solvents. In polar solvents, the keto form of 2-hydroxyquinoline and 4-hydroxyquinoline is often favored[1].
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-hydroxyquinoline and its related isomers. Due to the limited availability of direct experimental data for all positional isomers of this compound, data for the parent hydroxyquinolines and closely related cyano-substituted quinolines are presented to infer the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents and their positions on the quinoline ring.
Table 1: ¹H NMR Spectroscopic Data of Hydroxyquinoline Isomers (in DMSO-d₆)
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) | OH/NH (ppm) |
| 4-Hydroxyquinoline | 7.97 (d) | 6.12 (d) | - | 8.17 (d) | 7.36 (t) | 7.68 (t) | 7.61 (d) | 11.91 (s) |
| 6-Hydroxyquinoline | 8.6 (dd) | 7.2 (dd) | 8.2 (d) | 7.3 (d) | - | 7.3 (dd) | 7.9 (d) | ~9.8 (s, br) |
| 8-Hydroxyquinoline | 8.78 (dd) | 7.43 (dd) | 8.30 (dd) | 7.45 (d) | 7.33 (t) | 7.19 (d) | - | ~9.8 (s, br) |
Note: Data for 4-Hydroxyquinoline from ChemicalBook[2]. Data for 6- and 8-Hydroxyquinoline is estimated based on typical chemical shift ranges and data from similar compounds[3][4]. The broad singlet for the OH/NH proton indicates its exchangeable nature.
Table 2: ¹³C NMR Spectroscopic Data of Hydroxyquinoline Isomers (in DMSO-d₆)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |
| 4-Hydroxyquinoline | 140.8 | 109.9 | 176.8 | 125.1 | 124.2 | 118.5 | 131.6 | 122.9 | 140.2 |
| 6-Hydroxyquinoline | ~148 | ~122 | ~136 | ~128 | ~121 | ~155 | ~110 | ~130 | ~143 |
| 8-Hydroxyquinoline | ~148 | ~122 | ~136 | ~128 | ~128 | ~118 | ~128 | ~154 | ~137 |
Note: Data for 4-Hydroxyquinoline is inferred from PubChem and other sources. Data for 6- and 8-Hydroxyquinoline is estimated based on known substituent effects on the quinoline ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key vibrational bands for these isomers include those for the O-H/N-H, C≡N, C=O (in the keto tautomer), and C=C/C=N bonds of the aromatic system.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 4-Hydroxyquinoline | 6-Hydroxyquinoline | 8-Hydroxyquinoline | Expected for 3-carbonitrile |
| O-H/N-H stretch | 3400-2500 (broad) | ~3300-3000 (broad) | ~3300-3000 (broad) | Similar broad absorption |
| C≡N stretch | - | - | - | ~2230-2210 |
| C=O stretch (keto) | ~1640 | - | - | ~1650-1630 (if keto form present) |
| C=C/C=N stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | Similar aromatic stretching |
Note: Data is based on typical ranges for these functional groups and available data for the parent hydroxyquinolines[5][6][7]. The presence of a strong C=O stretch can indicate a significant population of the keto tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of hydroxyquinoline-3-carbonitrile, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular formula C₁₀H₆N₂O.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Peaks |
| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 145 or 146 | Loss of CO (m/z 117), loss of HCN |
| 6-Hydroxyquinoline | C₉H₇NO | 145.16 | 145 or 146 | Loss of CO, loss of HCN |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 145 or 146 | Loss of CO, loss of HCN |
| Hydroxyquinoline-3-carbonitrile Isomers | C₁₀H₆N₂O | 170.17 | 170 or 171 | Loss of CO, loss of HCN, loss of CN |
Note: Fragmentation patterns are predicted based on the stable quinoline ring system and the nature of the substituents.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is used with a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required[8].
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio[8].
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.1-1.0.
-
Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent in both the sample and reference cuvettes. Then, replace the solvent in the sample cuvette with the sample solution and record the spectrum, typically from 200 to 800 nm[9].
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC), depending on the volatility and thermal stability of the compound.
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, typically producing protonated molecules [M+H]⁺ in positive ion mode. Electron ionization (EI) can also be used, which often results in more extensive fragmentation.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance[10][11].
Visualization of Isomeric Relationships
The following diagram illustrates the concept of positional isomerism for hydroxyquinoline-3-carbonitrile, highlighting the different positions the hydroxyl group can occupy on the quinoline ring system while the cyano group remains at the 3-position.
Caption: Positional isomers of hydroxyquinoline-3-carbonitrile.
This guide provides a foundational spectroscopic comparison of this compound and its isomers. For definitive identification and characterization, it is always recommended to acquire experimental data for the specific isomer of interest and compare it with reference data or computationally predicted spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 3. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 4. 6-Hydroxyquinoline(580-16-5) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline(148-24-3) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 4-Hydroxyquinolines: Efficacy, Protocols, and Modern Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of 4-hydroxyquinolines is a critical step in the discovery and development of new therapeutic agents. This guide provides an objective comparison of various synthetic methods, offering a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The choice of synthetic route to this important heterocycle can significantly impact yield, purity, and scalability. This comparison covers classical methods that have long been the foundation of quinoline chemistry, as well as modern techniques that offer significant advantages in terms of efficiency and environmental impact.
Comparative Efficacy of 4-Hydroxyquinoline Synthesis Methods
The following table summarizes the quantitative data for different synthesis methods, providing a clear comparison of their efficacy based on reaction conditions and yields.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) |
| Conrad-Limpach | Anilines, β-ketoesters | High temperature, inert solvent (e.g., Dowtherm A) | 10-15 min (cyclization) | ~250 | 85-90[1] |
| Gould-Jacobs | Anilines, alkoxymethylenemalonates | High temperature, inert solvent (e.g., Diphenyl ether) | 5 min - 20 min | 250-300 | 1 - 47 |
| Gould-Jacobs (Microwave) | Anilines, alkoxymethylenemalonates | Microwave irradiation | 5 - 20 min | 250-300 | 1 - 47 |
| Camps Cyclization | o-Acylaminoacetophenones | Base (e.g., hydroxide ion) | Varies | Varies | Varies |
| Pd-catalyzed Camps | 2'-Bromoacetophenones, Amides | Pd₂(dba)₃, Xantphos, Base | 24h (amidation) + 4h (cyclization) | 100 | High |
| Microwave-Assisted (BiCl₃) | β-enaminones, diethyl malonate | BiCl₃, Microwave irradiation | 5-13 min | Varies | 51-71[2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their application in a laboratory setting.
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
Step 1: Formation of Ethyl β-Anilinocrotonate This intermediate is prepared from aniline and ethyl acetoacetate.
Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline [1]
-
In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser, place 150 mL of Dowtherm A.
-
Heat the Dowtherm A to reflux with stirring.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10–15 minutes after the addition is complete. The ethanol byproduct can be collected or allowed to escape.
-
Allow the mixture to cool to room temperature, which will cause a yellow solid to separate.
-
Add approximately 200 mL of petroleum ether (b.p. 60–70°) and collect the solid on a Büchner funnel.
-
Wash the solid with 100 mL of petroleum ether.
-
After air-drying, treat the crude product with 10 g of activated carbon in 1 L of boiling water.
-
Filter the hot solution and allow it to cool to obtain white, needle-like crystals of 2-methyl-4-hydroxyquinoline.
Gould-Jacobs Reaction
This reaction utilizes an aniline and an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.
Conventional High-Temperature Synthesis
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether in a reaction flask fitted with a reflux condenser. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration. After completion, cool the reaction mixture to room temperature.
-
Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
-
Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Place the dried acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield the 4-hydroxyquinoline.
Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave vial equipped with a magnetic stirring bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes).
-
Work-up: After cooling, the precipitated product is filtered and washed with a cold solvent such as acetonitrile.
Camps Cyclization
The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base.[3][4] The reaction can lead to two different hydroxyquinoline isomers depending on the substrate and reaction conditions.[4]
General Procedure:
-
The o-acylaminoacetophenone is treated with a hydroxide ion solution.
-
The reaction mixture is typically heated to facilitate the intramolecular aldol-type condensation.
-
The resulting hydroxyquinoline products are then isolated and purified. The ratio of the two possible isomers is dependent on the specific reaction conditions and the structure of the starting material.[4]
One-Pot Palladium-Catalyzed Variation [5]
A modern, one-pot synthesis of 2-substituted 4-quinolones has been developed involving a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization.[5]
-
A mixture of Pd₂(dba)₃ (1 mol %) and Xantphos (2.5 mol %) in dioxane is stirred at room temperature for 5-10 minutes.
-
The 2'-bromoacetophenone, an amide (2 equiv), and a base (3 equiv) are added.
-
The resulting mixture is heated to 100 °C for 24 hours.
-
A second base is then added, and the mixture is heated to 100 °C for another 4 hours to effect cyclization.
Microwave-Assisted Synthesis using Bismuth(III) Chloride[2]
This green and efficient method utilizes a Lewis acid catalyst under microwave irradiation.
-
In a microwave reaction vessel, combine the β-enaminone (1 equivalent) and diethyl malonate (3 equivalents).
-
Add ethanol as a solvent (e.g., 1 mL).
-
Add Bismuth(III) chloride (20 mol%) to the mixture.
-
Seal the vessel and subject it to microwave irradiation for a duration of 5-13 minutes, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool, add excess ethanol, and filter to recover the catalyst.
-
The filtrate is then concentrated, and the product is purified by recrystallization or column chromatography.
Synthesis Methods Overview
The following diagram illustrates the logical relationship between the different classes of 4-hydroxyquinoline synthesis methods.
Caption: Classification of 4-hydroxyquinoline synthesis methods.
Experimental Workflow: Conrad-Limpach Synthesis
The following diagram outlines the general experimental workflow for the Conrad-Limpach synthesis.
Caption: Workflow of the Conrad-Limpach synthesis.
Signaling Pathway: Gould-Jacobs Reaction Mechanism
The diagram below illustrates the key steps in the Gould-Jacobs reaction pathway.
Caption: Key stages of the Gould-Jacobs reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxyquinoline-3-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxyquinoline-3-carbonitrile, ensuring operational integrity and minimizing risk.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the safety data for structurally similar compounds, including 8-Hydroxyquinoline, 4-Hydroxyquinoline, 4-Hydroxybenzonitrile, and 4-Hydroxyquinoline-2-acetonitrile. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, which include potential toxicity if swallowed, skin and eye irritation, and high aquatic toxicity, the following PPE is recommended.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound.
-
The label should prominently display "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
-
Waste Storage:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the disposal service with all available safety information, noting that the hazard assessment is based on structurally similar compounds.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation. If the spill is significant, evacuate the entire laboratory.
-
Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Personal protective equipment for handling 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxyquinoline-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, such as other quinoline and nitrile derivatives. The quinoline moiety suggests potential aquatic toxicity, while the nitrile group indicates that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and could cause serious eye irritation.[1] Nitrile compounds may also release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon decomposition.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption.[1][2] Double gloving is recommended.[3] Gloves should be changed every 30 minutes or immediately if damaged.[3] |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield | To protect against splashes and dust, which can cause serious eye irritation or damage.[2][3][4][5] |
| Skin and Body Protection | Long-sleeved laboratory coat, disposable gown, or coveralls | To prevent contamination of personal clothing and skin.[3][4][5][6] Gowns should close in the back.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4][6][7] | To avoid inhalation of dust or vapors, which may be toxic or cause respiratory irritation.[8] If exposure limits are exceeded, a full-face respirator may be necessary.[5][9] |
Handling and Storage Procedures
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][6][7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[4][7][8] Do not eat, drink, or smoke in the laboratory area.[4][7][10]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing in dust or vapors.[7][11] Avoid dust formation.[7][11]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Protect from light.[7]
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like vermiculite or dry sand to contain the spill.[1][7] Do not use combustible materials such as sawdust.[1]
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a designated, labeled, and sealed container for hazardous waste.[1][7]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[1]
Below is a workflow for handling a chemical spill of this compound.
Caption: Spill Response Workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Step | Procedure | Notes |
| 1. Waste Collection | Collect waste chemical and any contaminated materials (e.g., gloves, absorbent pads) in a designated, chemically compatible, and clearly labeled hazardous waste container.[1] | The label should include "Hazardous Waste," the chemical name, and the accumulation start date.[1] Do not mix with other waste. |
| 2. Waste Storage | Store the sealed hazardous waste container in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[1] | |
| 3. Professional Disposal | Arrange for a licensed hazardous waste disposal company to pick up and dispose of the waste.[1][7] | Follow all local, state, and federal regulations for hazardous waste disposal. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
